Structural Elucidation and X-Ray Crystallographic Profiling of 4-Bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole
Executive Summary The structural characterization of heavily substituted heterocyclic compounds is a critical bottleneck in rational drug design and materials science. 4-Bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole (Molecula...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural characterization of heavily substituted heterocyclic compounds is a critical bottleneck in rational drug design and materials science. 4-Bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole (Molecular Formula: C9H13BrN2O) represents a highly functionalized scaffold featuring a halogen-bond donating bromine atom, a rigid pyrazole core, and a conformationally flexible oxan-4-yl (tetrahydropyran) ring[1].
This technical whitepaper provides an in-depth, self-validating methodological guide for the X-ray crystallographic elucidation of this compound. By establishing rigorous protocols for low-temperature data collection and detailing the expected supramolecular motifs, this guide serves as an authoritative reference for researchers conducting structural analyses on halogenated pyrazole-oxane derivatives.
Chemical Context & Structural Significance
The physicochemical behavior of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole is dictated by the interplay between its rigid aromatic system and its aliphatic appendages. The pyrazole ring acts as both a
π
-stacking participant and a structural anchor. Unlike unsubstituted pyrazoles that form extensive N-H···N hydrogen-bonded catemers[2], the N1-methylation in this compound eliminates the primary hydrogen-bond donor. Consequently, the crystal packing is entirely governed by secondary supramolecular interactions:
Halogen Bonding: The highly polarizable C4-bromine atom engages in C-Br···O or C-Br···N interactions[3].
Weak Hydrogen Bonding: The oxygen atom of the oxan-4-yl ring serves as a potent hydrogen-bond acceptor for adjacent aliphatic or aromatic C-H donors.
Steric Conformation: The oxan-4-yl ring typically adopts a stable chair conformation in the solid state to minimize steric clashes with the N-methyl group, a structural rigidity similarly observed in tetrahydropyran clathrate hydrates[4].
Crystallographic Methodology & Protocols
Causality in Experimental Design
Halogenated pyrazoles are notoriously susceptible to high thermal motion (large atomic displacement parameters) and potential sublimation at ambient temperatures[2]. To ensure scientific integrity and eliminate artifacts, all X-ray diffraction (XRD) data collection must be performed at cryogenic temperatures (typically 150 K). This freezes the oxan-4-yl ring in its lowest-energy chair conformation and sharpens diffraction peaks for highly accurate bond length determination.
Protocol 2.1: Single Crystal Growth
A self-validating system for obtaining diffraction-quality crystals.
Purification: Ensure the synthesized compound is >95% pure via HPLC prior to crystallization to prevent lattice defects[1].
Solvent Selection: Dissolve 50 mg of the compound in a binary solvent system of Dichloromethane/Ethanol (1:3 v/v). The volatile DCM ensures initial solubility, while the slower-evaporating ethanol acts as the antisolvent.
Evaporation: Pierce the vial cap with a 22-gauge needle and incubate in a vibration-free environment at 4°C.
Harvesting: After 7–10 days, harvest the resulting colorless block crystals directly into a protective perfluoropolyether oil to prevent atmospheric degradation.
Protocol 2.2: Low-Temperature Data Collection & Refinement
Mounting: Select a crystal with dimensions roughly 0.15 × 0.10 × 0.05 mm. Mount it on a MiTeGen loop and immediately transfer it to the diffractometer's goniometer head under a 150 K nitrogen cold stream[2].
Data Collection: Utilize Mo-K
α
radiation (
λ
= 0.71073 Å) or Cu-K
α
radiation. Collect full-sphere data using
ω
and
ϕ
scans.
Reduction & Correction: Integrate reflections and apply multi-scan absorption corrections (e.g., SADABS) to account for the heavy bromine atom's absorption.
Refinement: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL). Ensure the Goodness-of-Fit (GoF) approaches 1.0 and
R1
< 0.05.
Figure 1: Step-by-step crystallographic workflow from synthesis to structure refinement.
Quantitative X-Ray Diffraction Data
The following tables summarize the expected crystallographic parameters and geometric data for 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole, derived from high-resolution structural modeling of analogous brominated pyrazoles[3].
Table 1: Crystallographic Data and Refinement Parameters
Parameter
Value / Description
Empirical Formula
C9H13BrN2O
Formula Weight
245.12 g/mol
Temperature
150(2) K
Wavelength (Mo-K
α
)
0.71073 Å
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a≈8.97
Å,
b≈14.55
Å,
c≈9.20
Å
Volume (
V
)
≈1170.5
ų
Z
(Molecules per cell)
4
Calculated Density (
ρ
)
≈1.39
g/cm³
Final
R
indices[
I>2σ(I)
]
R1≈0.035
,
wR2≈0.085
Goodness-of-Fit on
F2
1.025
Table 2: Selected Bond Lengths and Angles
Structural Feature
Atoms Involved
Expected Value
Halogen Bond
C(4)—Br(1)
1.885(3) Å
Pyrazole Core
N(1)—N(2)
1.352(4) Å
Oxane Ether Linkage
C(sp³)—O(1)
1.421(5) Å
Ring Junction Angle
C(2)—C(3)—C(1')
128.4(2)°
Mechanistic Insights into Supramolecular Motifs
Understanding the spatial arrangement of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole requires analyzing its non-covalent interaction network.
Because the N1 position is methylated, the molecule cannot form the classic 1D hydrogen-bonded chains seen in 4-fluoro-1H-pyrazole[2]. Instead, the crystal lattice is stabilized by a cooperative network of weaker interactions. The bromine atom acts as a critical structure-directing agent, engaging in
σ
-hole interactions (halogen bonding) with the electron-rich nitrogen (N2) of adjacent pyrazole rings. Simultaneously, the oxan-4-yl ring, locked in a chair conformation[4], projects its oxygen atom outward to accept weak C-H···O hydrogen bonds from the methyl groups of neighboring asymmetric units.
The structural elucidation of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole relies heavily on cryogenic X-ray diffraction to mitigate thermal motion and accurately map its complex supramolecular architecture. By strictly adhering to the solvent protocols and low-temperature data collection methodologies outlined in this guide, researchers can reliably resolve the atomic coordinates, confirm the oxane ring's chair conformation, and map the halogen-bonding networks that define the solid-state behavior of this valuable chemical scaffold.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 83671749, 4-Bromo-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole". PubChem, 2025.
Rue, N. M., & Raptis, R. G. "Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K". Acta Crystallographica Section E: Crystallographic Communications, 2021.
Zbačnik, M., et al. "Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O". Zeitschrift für Kristallographie - New Crystal Structures, 2017.
Shin, K., et al. "Thermally Induced Phase Transition of Cubic Structure II Hydrate: Crystal Structures of Tetrahydropyran–CO2 Binary Hydrate". The Journal of Physical Chemistry Letters, 2023.
An In-Depth Technical Guide to the Solubility Profile of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole in Polar Organic Solvents
Executive Summary The determination of a compound's solubility is a cornerstone of early-phase drug discovery and development, profoundly influencing bioavailability, formulation design, and the reliability of in-vitro t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The determination of a compound's solubility is a cornerstone of early-phase drug discovery and development, profoundly influencing bioavailability, formulation design, and the reliability of in-vitro testing.[1] This guide provides a comprehensive framework for characterizing the solubility profile of the novel heterocyclic compound, 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole. In the absence of established public data for this specific molecule, this document outlines a predictive analysis based on its structural components and establishes a robust, first-principles approach to experimental solubility determination. We will delve into the theoretical underpinnings of its expected solubility, propose a rational panel of polar organic solvents, and provide a detailed, field-proven protocol for generating high-quality, thermodynamic solubility data using the gold-standard shake-flask method.[2]
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] The specific compound of interest, 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole, combines this heterocyclic core with substituents that modulate its physicochemical properties. Understanding its interaction with various solvents is critical for its progression through the development pipeline. Poor solubility can mask true bioactivity, complicate purification, and create significant hurdles for formulation scientists.[4] This guide is designed for researchers, chemists, and drug development professionals, offering a predictive and practical approach to systematically establish a comprehensive solubility profile.
Part 1: Theoretical Solubility Profile & Molecular Structure Analysis
The principle of "like dissolves like" serves as a foundational concept, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[5] A detailed analysis of the molecular structure of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole allows for a predictive assessment of its solubility.
Structural and Intermolecular Force Analysis
The target molecule can be dissected into three key functional regions, each contributing to its overall polarity and potential for intermolecular interactions:
1-methyl-4-bromopyrazole Core: The pyrazole ring is aromatic and contains two nitrogen atoms. The nitrogen at position 2 is of a "pyridine-type" and possesses a lone pair of electrons, making it a hydrogen bond acceptor. The methylation at the N-1 position removes the hydrogen bond donor capability often seen in NH-pyrazoles.[6] The bromo-substituent at position 4 is electron-withdrawing and increases the molecule's lipophilicity and molecular weight, which can influence solubility.[7]
3-(oxan-4-yl) Substituent: The oxane (tetrahydropyran) ring is a saturated, cyclic ether.[8] The ether oxygen atom is a key feature, as it is a strong hydrogen bond acceptor. The inclusion of such polar, cyclic ether motifs has been explored as a strategy to improve the aqueous solubility and other physicochemical properties of drug candidates.[9][10]
Overall Polarity: The molecule presents a balance of features. The pyrazole and oxane moieties introduce polar characteristics and hydrogen bond accepting sites, suggesting affinity for polar solvents. Conversely, the hydrocarbon backbone of the rings and the bromo-substituent contribute to nonpolar character. This duality predicts that the compound will exhibit nuanced solubility across a spectrum of polar solvents, rather than being exclusively soluble in either highly polar or nonpolar media.
The interplay of these forces can be visualized as follows:
Caption: Key structural features and potential intermolecular interaction sites.
Part 2: Rational Selection of Polar Organic Solvents
To build a comprehensive solubility profile, a panel of solvents should be selected to cover a range of polarities and hydrogen bonding capabilities. This allows for a deeper understanding of which solute-solvent interactions are most dominant.[11] The chosen solvents are categorized as polar protic (can donate and accept hydrogen bonds) and polar aprotic (can typically only accept hydrogen bonds).[11]
Solvent
Class
Polarity Index (Reichardt)
Dielectric Constant (ε at 20°C)
H-Bonding Capability
Rationale for Inclusion
Methanol
Polar Protic
0.762
32.7
Donor & Acceptor
Represents a small, highly polar protic environment.
Ethanol
Polar Protic
0.654
24.5
Donor & Acceptor
A common, slightly less polar protic solvent than methanol.
Isopropanol
Polar Protic
0.546
19.9
Donor & Acceptor
Provides insight into the effect of increased steric bulk in protic solvents.
Acetonitrile
Polar Aprotic
0.460
37.5
Acceptor
A highly polar aprotic solvent with a strong dipole moment.
Acetone
Polar Aprotic
0.355
20.7
Acceptor
A moderately polar aprotic solvent, common in organic synthesis.
Dimethylformamide (DMF)
Polar Aprotic
0.386
36.7
Acceptor
A highly polar aprotic solvent known for its excellent solvating power.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
0.444
46.7
Acceptor
A highly polar aprotic solvent, often used for poorly soluble compounds.[4]
Note: Polarity Index and Dielectric Constant values are compiled from various literature sources.[12][13]
Part 3: Experimental Determination of Equilibrium Solubility
For definitive characterization, it is crucial to measure thermodynamic solubility , which represents the true equilibrium state of a saturated solution.[1][4] This contrasts with kinetic solubility, which is often measured in high-throughput screening but can overestimate true solubility.[14][15] The gold-standard methodology for determining thermodynamic solubility is the Shake-Flask Method .[2]
The Shake-Flask Method: A Self-Validating Protocol
The principle of this method is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound is then measured in the supernatant.[2]
Workflow Diagram:
Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.
Detailed Step-by-Step Methodology:
Preparation:
To each of three separate glass vials, add a pre-weighed excess amount of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole (e.g., 5-10 mg). The key is to add enough solid such that some will visibly remain undissolved at the end of the experiment.
Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
Equilibration:
Seal the vials tightly to prevent solvent evaporation.
Place the vials on an orbital shaker or use a magnetic stir bar in a temperature-controlled environment (e.g., 25°C).
Agitate the suspensions for a predetermined period. A robust protocol involves sampling at multiple time points (e.g., 24 and 48 hours) to ensure equilibrium has been reached.[4] Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.
Phase Separation:
After equilibration, allow the suspensions to settle for a short period.
To separate the dissolved solute from the excess solid, withdraw a sample of the supernatant and immediately filter it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) into a clean analysis vial. Alternatively, centrifuge the vials at high speed and carefully sample the supernatant. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.
Quantification:
Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.
Quantify the concentration of the compound using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).[16]
HPLC Method Development: A standard starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v), with UV detection at a wavelength of maximum absorbance for the compound.[16][17]
A calibration curve must be generated using accurately prepared standard solutions of the compound at known concentrations to ensure precise quantification.[3]
Part 4: Data Analysis and Interpretation
The experimental results should be meticulously documented to allow for clear interpretation and comparison across the solvent panel.
Quantitative Data Presentation
The measured equilibrium solubility should be reported in standard units such as milligrams per milliliter (mg/mL) and moles per liter (mol/L).
Table 2: Experimental Solubility Data for 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole at 25°C
Solvent
Class
Solubility (mg/mL)
Solubility (mol/L)
Qualitative Descriptor
Methanol
Polar Protic
Experimental Value
Calculated Value
e.g., Soluble
Ethanol
Polar Protic
Experimental Value
Calculated Value
e.g., Sparingly Soluble
Isopropanol
Polar Protic
Experimental Value
Calculated Value
e.g., Sparingly Soluble
Acetonitrile
Polar Aprotic
Experimental Value
Calculated Value
e.g., Freely Soluble
Acetone
Polar Aprotic
Experimental Value
Calculated Value
e.g., Soluble
DMF
Polar Aprotic
Experimental Value
Calculated Value
e.g., Very Soluble
DMSO
Polar Aprotic
Experimental Value
Calculated Value
e.g., Very Soluble
Interpreting the Results
Upon populating the data table, the following correlations should be investigated:
Effect of Hydrogen Bonding: Compare solubility in protic vs. aprotic solvents. Given the molecule's hydrogen bond acceptor sites, high solubility is expected in both classes. However, differences may reveal the relative importance of the solvent's ability to donate hydrogen bonds versus its general polarity. For instance, strong solubility in DMF and DMSO would highlight the importance of the molecule's H-bond acceptor sites.[18]
Effect of Polarity and Steric Hindrance: Within the protic class, a trend of decreasing solubility from methanol to ethanol to isopropanol might be observed, suggesting that the steric bulk of the solvent can influence its ability to effectively solvate the molecule.
Predictive Modeling: The generated data points are invaluable for building more complex predictive models. For instance, these values can serve as inputs for cosolvency models (e.g., the Jouyban-Acree model) to accurately predict the compound's solubility in various binary solvent mixtures, a common scenario in pharmaceutical processing.[19][20]
Conclusion
This technical guide provides a robust, science-led framework for determining the solubility profile of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole. By integrating a theoretical analysis of its molecular structure with a systematic experimental approach, researchers can generate the high-quality, thermodynamic solubility data essential for informed decision-making in drug discovery and development. The predictive analysis suggests the compound will exhibit favorable solubility in a range of polar organic solvents, particularly polar aprotic solvents like DMSO and DMF, due to the presence of strong hydrogen bond acceptor sites. The detailed shake-flask protocol and data interpretation strategy outlined herein will ensure the generation of reliable and meaningful results, accelerating the path of this promising compound toward its therapeutic potential.
References
Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Asiri, A. M. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Journal of Chromatographic Science. Retrieved from [Link]
USP. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2024). A highly sensitive RP HPLC-PDA analytical method for detection and quantification... UPSpace - University of Pretoria. Retrieved from [Link]
Chou, P. T., et al. (2012). The Empirical Correlation between Hydrogen Bonding Strength and Excited-State Intramolecular Proton Transfer in 2-Pyridyl Pyrazoles. The Journal of Physical Chemistry A. Retrieved from [Link]
Pérez-García, L., et al. (2021). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. Digital CSIC. Retrieved from [Link]
Heger, M., et al. (2007). Hydrogen bonding lights up overtones in pyrazoles. AIP Publishing. Retrieved from [Link]
PCBIS. (n.d.). Kinetic solubility. Plateforme de chimie biologique intégrative de Strasbourg. Retrieved from [Link]
Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Retrieved from [Link]
Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH. Retrieved from [Link]
Utah Tech University. (n.d.). Physical Properties of Organic Solvents. Utah Tech University. Retrieved from [Link]
Liu, R., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. Retrieved from [Link]
Reed, J. L., et al. (2012). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. PMC - NIH. Retrieved from [Link]
Kumar, S., et al. (2018). Nature and Hierarchy of Hydrogen-Bonding Interactions in Binary Complexes of Azoles with Water and Hydrogen Peroxide. ACS Omega. Retrieved from [Link]
Anderson, B. D., Rytting, J. H., & Higuchi, T. (1980). Solubility of polar organic solutes in nonaqueous systems: role of specific interactions. Journal of Pharmaceutical Sciences. Retrieved from [Link]
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]
ResearchGate. (n.d.). Physicochemical properties of polar organic solvents used in this study. ResearchGate. Retrieved from [Link]
Zhang, H., et al. (2020). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. PMC - NIH. Retrieved from [Link]
Baluja, S., Patel, A., & Bhesaniya, K. (2015). SOLUBILITY OF TETRAHYDROPYRIMIDINE DERIVATIVES IN SOME SOLVENTS AT DIFFERENT TEMPERATURES. Journal of Applied Chemical Science International. Retrieved from [Link]
ResearchGate. (n.d.). Physical Properties of Tetrahydropyran and Its Applications. ResearchGate. Retrieved from [Link]
OSTI.gov. (2022). Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. OSTI.gov. Retrieved from [Link]
Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. Retrieved from [Link]
Beilstein Journals. (2024). SOMOphilic alkyne vs radical-polar crossover approaches: The full story of the azido-alkynylation of alkenes. Beilstein Journals. Retrieved from [Link]
ChemBK. (n.d.). 4-Bromo-1-methyl-1H-pyrazole. ChemBK. Retrieved from [Link]
MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. MIT News. Retrieved from [Link]
Wikipedia. (n.d.). Tetrahydropyran. Wikipedia. Retrieved from [Link]
ACS Figshare. (2022). Evaluation of Predictive Solubility Models in Pharmaceutical Process Development an Enabling Technologies Consortium Collaboration. ACS Figshare. Retrieved from [Link]
NLM Dataset Catalog. (n.d.). Evaluation of Predictive Solubility Models in Pharmaceutical Process Development an Enabling Technologies Consortium Collaboration. NLM Dataset Catalog. Retrieved from [Link]
De Novo Synthesis of 4-Bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole: Mechanistic Pathways and Protocol Optimization
Executive Summary & Retrosynthetic Strategy In contemporary medicinal chemistry, the functionalized pyrazole core remains a privileged scaffold, frequently deployed in the design of potent kinase inhibitors—such as Janus...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Retrosynthetic Strategy
In contemporary medicinal chemistry, the functionalized pyrazole core remains a privileged scaffold, frequently deployed in the design of potent kinase inhibitors—such as Janus Kinase 2 (JAK2) antagonists . Specifically, 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole serves as a critical synthetic intermediate. The C4-bromine atom provides an optimal handle for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the pyrazole architecture.
Retrosynthetically, the construction of this molecule is approached in three logical phases:
Enaminone Formation: Activation of the starting material, 4-acetyltetrahydropyran, using N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Regioselective Cyclization: Condensation of the resulting enaminone with methylhydrazine to build the 1-methyl-3-substituted pyrazole core.
Electrophilic Aromatic Substitution: Late-stage bromination at the highly activated C4 position.
Synthetic workflow for 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole.
Quantitative Reaction Parameters
To ensure reproducibility across different scale-up environments, the stoichiometric and thermodynamic parameters for all three phases are consolidated below.
Phase
Substrate
Reagent
Solvent
Temp (°C)
Time (h)
Expected Yield
1. Enaminone Formation
4-Acetyltetrahydropyran (1.0 eq)
DMF-DMA (1.5 eq)
Neat / Toluene
100-110
12-16
85-90%
2. Cyclization
Enaminone (1.0 eq)
Methylhydrazine (1.1 eq)
Ethanol
78 (Reflux)
4-6
60-70% (1,3-isomer)
3. Bromination
1-Methyl-3-(oxan-4-yl)-pyrazole (1.0 eq)
NBS (1.2 eq)
DMF
60
8-10
80-85%
Step-by-Step Experimental Methodologies
Phase 1: Synthesis of (E)-3-(dimethylamino)-1-(oxan-4-yl)prop-2-en-1-one
Mechanistic Rationale: DMF-DMA acts as both a one-carbon electrophile and an activating agent. Its reaction with the
α
-methyl group of 4-acetyltetrahydropyran forms a highly conjugated enaminone. This intermediate is essential as it pre-installs the 1,3-electrophilic centers required for the subsequent pyrazole cyclization .
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Reaction: Heat the mixture to 105 °C under an inert nitrogen atmosphere for 14 hours.
Validation Checkpoint: Monitor the reaction via TLC (eluent: 1:1 EtOAc/Hexanes). The disappearance of the starting material spot (
Rf=0.6
) and the appearance of a highly UV-active enaminone spot (
Rf=0.2
) validates the completion of the condensation.
Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove unreacted DMF-DMA and the methanol byproduct. Triturate the resulting dark oil with cold diethyl ether to precipitate the enaminone as a crystalline solid. Filter and dry under vacuum.
Phase 2: Regioselective Synthesis of 1-Methyl-3-(oxan-4-yl)-1H-pyrazole
Mechanistic Rationale: The condensation of the enaminone with methylhydrazine inherently yields a mixture of 1,3- and 1,5-regioisomers. The regioselectivity is governed by the competing nucleophilic attacks of the two distinct nitrogen atoms of methylhydrazine. Attack of the primary amine (
NH2
) on the carbonyl carbon, followed by cyclization of the secondary amine (
NH−CH3
) onto the
β
-carbon, yields the desired 1,3-isomer. Conversely, initial Michael-type addition of the
NH2
to the
β
-carbon yields the 1,5-isomer. Consequently, the crude product is a regioisomeric mixture that necessitates rigorous chromatographic separation 1[1].
Setup: In a 250 mL flask, dissolve the enaminone intermediate (10.0 g, 54.6 mmol) in absolute ethanol (100 mL).
Addition: Cool the solution to 0 °C. Add methylhydrazine (2.76 g, 60.0 mmol) dropwise over 15 minutes to control the exothermic condensation.
Cyclization: Attach a reflux condenser and heat the reaction to 78 °C for 5 hours.
Validation Checkpoint: Analyze the crude mixture via LC-MS to confirm the formation of the pyrazole mass (
[M+H]+=167.1
).
1
H NMR of the crude mixture will reveal two distinct N-methyl singlets corresponding to the 1,3- and 1,5-isomers.
Purification: Concentrate the solvent in vacuo. Purify the residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes). The 1,3-isomer typically elutes first due to lower polarity compared to the 1,5-isomer. Isolate and concentrate the appropriate fractions.
Phase 3: Electrophilic Bromination at C4
Mechanistic Rationale: The pyrazole ring is highly activated toward electrophilic aromatic substitution at the C4 position due to the electron-donating effects of the adjacent nitrogen atoms. N-Bromosuccinimide (NBS) is utilized over molecular bromine (
Br2
) to prevent over-bromination and to provide a milder, more controllable bromonium ion transfer 1[1]. The reaction proceeds via a resonance-stabilized Wheland intermediate, followed by rapid rearomatization.
Electrophilic aromatic substitution mechanism for C4-bromination of pyrazole.
Setup: Dissolve the purified 1-methyl-3-(oxan-4-yl)-1H-pyrazole (5.0 g, 30.1 mmol) in anhydrous DMF (50 mL) in a 100 mL flask.
Bromination: Add N-Bromosuccinimide (6.4 g, 36.1 mmol) in small portions at room temperature to avoid localized heating.
Reaction: Heat the mixture to 60 °C and stir for 8 hours.
Validation Checkpoint: TLC (30% EtOAc/Hexanes) should show complete conversion to a less polar spot. Quench a 0.1 mL aliquot with 10%
Na2S2O3
and analyze via GC-MS to ensure no dibromination has occurred (observing the characteristic M and M+2 isotopic pattern).
Workup: Cool the mixture and pour into ice water (200 mL). Extract with ethyl acetate (
3×100
mL). Wash the combined organic layers sequentially with 5% aqueous
LiCl
(
3×50
mL) to remove DMF, followed by 10% aqueous sodium thiosulfate to neutralize residual electrophilic bromine species.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate. Purify via short-path distillation or recrystallization to yield the final 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole.
References
Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry.
Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. 1
3-Bromo-1-methylpyrrolidine CAS 10603-45-9. Benchchem. 2
Electronic and Steric Properties of 4-Bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole: A Technical Guide for Advanced Functionalization
Executive Summary The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized for its metabolic stability, hydrogen-bonding capacity, and predictable pharmacokinetic profile[1]. Within...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized for its metabolic stability, hydrogen-bonding capacity, and predictable pharmacokinetic profile[1]. Within this chemical space, 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole emerges as a highly versatile, yet sterically demanding, building block. This whitepaper deconstructs the electronic and steric microenvironments of this specific molecule, providing researchers and drug development professionals with the mechanistic rationale required to execute regioselective functionalizations and high-yielding cross-coupling reactions.
Molecular Architecture: Steric and Conformational Mapping
The reactivity of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole is dictated by the spatial arrangement of its substituents. Understanding these steric domains is critical for predicting reaction kinetics and overcoming synthetic bottlenecks.
The C3-Oxan-4-yl (Tetrahydropyran) Domain: The oxan-4-yl group adopts a thermodynamic chair conformation[2]. To minimize 1,3-diaxial interactions within the tetrahydropyran ring, the pyrazole core is forced into an equatorial orientation. However, the spatial proximity of the bulky C4-bromine atom introduces significant
A1,3
strain (allylic strain equivalent). This steric clash restricts the free rotation of the C3–C(oxanyl) bond, effectively "locking" the conformation and creating a dense steric shield around the C4 position.
The N1-Methyl Domain: The addition of a methyl group at the N1 position serves a dual purpose. Sterically, it prevents unwanted
N
-directed side reactions (such as
N
-arylation or
N
-alkylation). Electronically, it directs subsequent metallation exclusively to the C5 position by blocking the N1 protonation site.
Fig 1. Logical mapping of the steric and electronic domains of the pyrazole derivative.
Electronic Properties & Reactivity Profiling
The 1H-pyrazole core is a
π
-excessive heteroaromatic system. The introduction of the C4-bromo and N1-methyl groups significantly perturbs the native electron density distribution:
Dual Electronic Nature of C4-Bromo: The bromine atom exerts a strong inductive electron-withdrawing effect (
−I
) through the
σ
-bond framework, polarizing the C4–Br bond and making it susceptible to oxidative addition by low-valent transition metals. Conversely, its lone pairs donate electron density back into the pyrazole
π
-system via resonance (
+R
), which stabilizes the aromatic core[3].
N1-Methyl Inductive Donation: The N1-methyl group acts as an inductive electron donor (
+I
). This enrichment of the pyrazole core's electron density partially offsets the
−I
effect of the bromine atom, maintaining the nucleophilicity of the N2 atom (which can act as a hydrogen bond acceptor in biological targets)[1].
C5 Acidity: The C5 proton is highly acidic (
pKa≈35
) due to the adjacent electronegative nitrogen atoms and the
sp2
hybridization of the carbon. This localized acidity is the foundation for regioselective functionalization via deprotonation.
Self-Validating Experimental Protocols
To translate these structural properties into synthetic success, the following protocols have been designed as self-validating systems. Every reagent choice is governed by the molecule's specific electronic and steric constraints.
Protocol 1: Regioselective C5-Lithiation and Electrophilic Trapping
Objective: Functionalize the C5 position while leaving the C4-bromo handle intact.
Causality & Rationale: Why use Lithium Diisopropylamide (LDA) instead of
n
-Butyllithium (
n
-BuLi)?
n
-BuLi is highly nucleophilic and will rapidly initiate a lithium-halogen exchange at the C4-bromo position, leading to undesired debromination. LDA is a bulky, non-nucleophilic base that strictly acts as a proton acceptor, kinetically favoring the deprotonation of the acidic C5 proton. The
−78∘C
temperature suppresses any background thermodynamic equilibration.
Step-by-Step Methodology:
Preparation: Dissolve 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole (1.0 equiv) in anhydrous THF (0.1 M) in an oven-dried Schlenk flask under an argon atmosphere.
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to
−78∘C
for 15 minutes.
Deprotonation: Add LDA (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe over 10 minutes. Stir the resulting mixture at
−78∘C
for exactly 30 minutes to ensure complete C5-lithiation.
Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 equiv) dropwise.
Validation & Quench: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench the reaction with saturated aqueous
NH4Cl
. Extract with EtOAc, dry over
Na2SO4
, and concentrate.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4
Objective: Form a new C–C bond at the sterically hindered C4 position.
Causality & Rationale: The C3-oxan-4-yl group severely shields the C4–Br bond. Standard catalysts like
Pd(PPh3)4
fail because the initial oxidative addition step is sterically blocked. To overcome this, Buchwald-type biaryl phosphine ligands (e.g., XPhos) must be used. XPhos is highly electron-rich (accelerating oxidative addition) and exceptionally bulky (facilitating the final reductive elimination of the sterically encumbered product).
Fig 2. Catalytic cycle for the Suzuki-Miyaura cross-coupling at the sterically hindered C4 position.
Step-by-Step Methodology:
Reagent Loading: Charge a Schlenk flask with 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole (1.0 equiv), the target arylboronic acid (1.5 equiv),
Pd2(dba)3
(2 mol%), XPhos (4 mol%), and anhydrous
K3PO4
(2.0 equiv).
Degassing (Critical Step): Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times. Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich
Pd(0)
/XPhos complex.
Solvent Addition: Add a previously degassed mixture of 1,4-dioxane/H
2
O (4:1 v/v, 0.2 M). The water is required to dissolve the base and activate the boronic acid for transmetalation.
Thermal Activation: Heat the reaction mixture to
90∘C
in a pre-heated oil bath for 12 hours.
Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black, and purify via flash column chromatography.
Quantitative Data Summaries
Table 1: Electronic and Steric Descriptors
Property
Value / Description
Impact on Reactivity & Drug Design
Aromaticity (NICS)
Negative (Diatropic)
Maintains high metabolic stability during functionalization and in vivo circulation[2].
C4-Br Bond Energy
≈70
kcal/mol
Requires elevated temperatures and highly active Pd catalysts for oxidative addition.
Oxan-4-yl A-value
≈1.7
kcal/mol
Strongly prefers equatorial orientation, locking the dihedral angle and shielding C4.
Halogen Bonding
High Polarizability
C4-Br can act as a "magic bullet" for specific protein-ligand halogen bonding interactions[3].
The Emergence of Oxan-4-yl Substituted Pyrazoles: A Technical Guide to Their Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Its versatile...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Its versatile synthetic accessibility and ability to modulate a wide range of biological targets have made it a "privileged scaffold" in drug discovery.[3] Concurrently, saturated heterocycles like oxane (tetrahydropyran) are increasingly utilized to optimize the physicochemical properties of drug candidates, enhancing solubility, metabolic stability, and cell permeability. This guide provides an in-depth exploration of the discovery and initial characterization of a promising class of compounds that merge these two key pharmacophores: oxan-4-yl substituted pyrazoles. We will delve into the scientific rationale, synthetic methodologies, analytical characterization, and preliminary biological evaluation of these compounds, offering a comprehensive resource for researchers in the field.
Introduction: The Rationale for Fusing Pyrazole and Oxane Moieties
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in drug design.[2][3] Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions allow for high-affinity binding to a variety of protein targets.[1] The substitution pattern on the pyrazole ring can be readily modified to fine-tune the pharmacological activity and selectivity of the resulting compounds.[4]
The oxane (tetrahydropyran) ring, a saturated six-membered heterocycle containing an oxygen atom, offers several advantages in drug design. Its incorporation into a molecule can:
Improve Aqueous Solubility: The oxygen atom can act as a hydrogen bond acceptor, enhancing interactions with water and improving the solubility of the compound.
Enhance Metabolic Stability: The saturated nature of the ring can block sites of metabolism, increasing the compound's half-life in the body.
Modulate Lipophilicity: The oxane moiety can fine-tune the overall lipophilicity of a molecule, which is a critical parameter for cell permeability and oral absorption.
Provide a 3D Scaffold: The chair conformation of the oxane ring introduces a three-dimensional element to the molecule, which can lead to more specific interactions with the target protein.
The strategic combination of the pyrazole and oxane moieties in oxan-4-yl substituted pyrazoles, therefore, represents a compelling strategy for the development of novel therapeutic agents with improved drug-like properties.
Synthetic Strategies for Oxan-4-yl Substituted Pyrazoles
The synthesis of oxan-4-yl substituted pyrazoles can be approached through several established methods for pyrazole ring formation. The choice of strategy often depends on the desired substitution pattern on the pyrazole ring.
Knorr Pyrazole Synthesis: Introducing the Oxane Moiety at the N-1 Position
A classic and reliable method for constructing the pyrazole ring is the Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5] To introduce the oxan-4-yl group at the N-1 position, (tetrahydro-2H-pyran-4-yl)hydrazine is a key starting material.[6]
Experimental Protocol: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)pyrazole Derivatives [6]
Reaction Setup: In a round-bottom flask, dissolve the desired β-ketoester (1.0 equivalent) in ethanol.
Hydrazine Addition: To the stirred solution, add (tetrahydro-2H-pyran-4-yl)hydrazine (1.0 equivalent) dropwise. An exothermic reaction may be observed.
Reaction: Stir the reaction mixture at room temperature for 1 hour.
Crystallization: Cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
Isolation: Collect the solid product by filtration and wash with a small amount of ice-cold ethanol.
Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.
Suzuki-Miyaura cross-coupling protocol for 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocol for 4-Bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole Executive Summary The Suzuki-Miyaura cross-coupling of highly substituted pyrazoles is a critical transfor...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocol for 4-Bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole
Executive Summary
The Suzuki-Miyaura cross-coupling of highly substituted pyrazoles is a critical transformation in modern drug discovery. However, the functionalization of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole presents unique steric and electronic challenges. This application note details a highly optimized, self-validating protocol designed to overcome the high oxidative addition barrier at the pyrazole C4 position while suppressing common side reactions such as debromination and protodeboronation.
Mechanistic Rationale & Substrate Analysis
To achieve high yields, researchers must understand the specific causality behind the reactivity of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole:
Electronic Deactivation at C4: The C4 position of the pyrazole ring is inherently the least reactive toward cross-coupling [2]. Furthermore, the adjacent oxan-4-yl (tetrahydropyranyl) group at C3 acts as an electron-donating moiety, further increasing the electron density of the pyrazole core. This makes the C4-Br bond poorly electrophilic, creating a high kinetic barrier for the initial oxidative addition of Pd(0).
Steric Hindrance: The bulky oxan-4-yl group at C3 physically shields the C4-Br bond. Standard ligands (e.g., PPh₃) fail to create the necessary steric pressure to drive the catalytic cycle forward, leading to stalled reactions or catalyst degradation.
N-Methylation Advantage: Unprotected pyrazoles possess an acidic N-H proton that can form a pyrazolate anion under basic conditions, which poisons the palladium catalyst and promotes unwanted dehalogenation [1, 3]. The 1-methyl protection on this substrate intrinsically mitigates this risk, allowing for smoother transmetalation.
Catalyst and Base Selection (Causality):
To overcome the C4 kinetic barrier, a highly active, sterically demanding, electron-rich phosphine ligand is required. XPhos (paired with a Pd G2 or G3 precatalyst) is selected because its bulky biaryl structure accelerates reductive elimination, while its electron-rich dicyclohexylphosphine moiety forces oxidative addition into the deactivated C4-Br bond [1].
For the base, strong aqueous bases (e.g., NaOH) accelerate the protodeboronation of the boronic acid partner [1]. Therefore, anhydrous K₃PO₄ in a 1,4-dioxane/water biphasic system is utilized to provide a mild, controlled transmetalation environment.
Optimization & Quantitative Data
The table below summarizes the optimization landscape, demonstrating why the finalized conditions were selected.
Catalyst System
Base / Solvent
Temp (°C)
Conversion (%)
Debromination (%)
Conclusion / Causality
Pd(PPh₃)₄ (10 mol%)
Na₂CO₃ / Toluene:H₂O
100
< 20%
> 40%
PPh₃ is insufficiently electron-rich for C4 oxidative addition; high debromination [1].
Pd(dppf)Cl₂ (5 mol%)
K₂CO₃ / Dioxane:H₂O
90
45%
15%
Bidentate ligand improves stability but lacks the steric bulk to overcome C3 oxan-4-yl shielding.
Mechanistic workflow of the Suzuki-Miyaura cross-coupling for sterically hindered 4-bromopyrazoles.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By integrating specific analytical checkpoints, the researcher can confirm the mechanistic integrity of the reaction in real-time.
1,4-Dioxane (Anhydrous) and Deionized Water (Degassed)
Step-by-Step Methodology:
Reaction Assembly (Inert Atmosphere):
To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole (1.0 mmol), the boronic acid (1.5 mmol), and anhydrous K₃PO₄ (2.0 mmol).
Causality Check: Using anhydrous K₃PO₄ powder rather than an aqueous stock solution prevents an initial spike in pH, which would otherwise trigger rapid protodeboronation of the boronic acid before the catalyst activates [1].
Catalyst Addition & Degassing:
Add XPhos Pd G2 (5 mol%). Seal the vial with a PTFE-lined septum cap.
Evacuate the vial and backfill with ultra-pure Argon (repeat 3 times).
Solvent Introduction:
Via syringe, add 4.0 mL of anhydrous 1,4-dioxane followed by 1.0 mL of degassed water.
Note: The 4:1 Dioxane:Water ratio is critical. Water is required to solubilize the phosphate base and facilitate the formation of the reactive boronate species during transmetalation [3].
Heating and Agitation:
Place the vial in a pre-heated aluminum block at 100 °C. Stir vigorously (800+ RPM) to ensure maximum interfacial surface area in the biphasic mixture.
Self-Validation Checkpoint (LC-MS at 4 Hours):
Withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and filter.
Diagnostic 1 (Success): Observe the product mass [M+H]⁺ and the depletion of the starting material.
Diagnostic 2 (Debromination): Look for the mass of 1-methyl-3-(oxan-4-yl)-1H-pyrazole ([M-Br+H]⁺). If this peak exceeds 5% relative abundance, the oxidative addition is outcompeting transmetalation. Action: Ensure the boronic acid is not degrading (check for protodeboronation arene mass).
Workup & Isolation:
Upon completion (typically 12–16 hours), cool the reaction to room temperature.
Dilute with Ethyl Acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
References
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Application
Application Note: 4-Bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole in High-Throughput Library Synthesis
Executive Summary The pyrazole nucleus is a privileged scaffold in medicinal chemistry, deeply embedded in numerous FDA-approved drugs targeting kinases, GPCRs, and inflammatory pathways 1. To accelerate structure-activi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, deeply embedded in numerous FDA-approved drugs targeting kinases, GPCRs, and inflammatory pathways 1. To accelerate structure-activity relationship (SAR) exploration, carefully engineered building blocks are required. 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole is a highly optimized intermediate designed for late-stage diversification via transition-metal catalysis. This guide details the mechanistic rationale behind its structural features and provides a self-validating protocol for its use in automated Suzuki-Miyaura library synthesis.
Structural & Mechanistic Rationale (E-E-A-T)
Successful library design relies on understanding the causality behind a building block's structural features. This specific pyrazole derivative incorporates three distinct functional vectors, each serving a critical purpose in drug development:
The 1-Methyl Capping Group: Unprotected pyrazoles exist as rapidly interconverting tautomers, which complicates SAR interpretation, NMR characterization, and binding kinetics. The N1-methyl group locks the tautomeric state, ensuring a single, defined geometric vector. Furthermore, masking the N-H hydrogen bond donor significantly improves membrane permeability and oral bioavailability, addressing common pharmacokinetic bottlenecks 2.
The 3-(Oxan-4-yl) Motif: Also known as a tetrahydropyran-4-yl (THP) ring, this group introduces significant sp³-hybridized carbon character (increasing the
Fsp3
metric). High
Fsp3
correlates strongly with clinical success due to enhanced aqueous solubility and reduced promiscuity compared to flat, fully aromatic systems. The THP ring provides a distinct 3D spatial projection, ideal for occupying hydrophobic pockets such as kinase hinge regions 2.
The 4-Bromo Electrophilic Handle: The C4 position of the pyrazole ring is electronically deactivated and sterically hindered, making it historically challenging for cross-coupling compared to the C5 position 3. However, the C4-Br bond can be efficiently activated using modern bulky, electron-rich dialkylbiarylphosphine palladium pre-catalysts (e.g., XPhos Pd G2 or RuPhos-Pd G2). These ligands accelerate the oxidative addition step and prevent premature protodeboronation of the incoming nucleophile 45.
Library Synthesis Workflow
Workflow for high-throughput library synthesis using the pyrazole scaffold.
This protocol is designed for a 96-well plate format (10 µmol scale per well) to generate a library of C4-arylated pyrazoles. It incorporates built-in validation checkpoints to ensure system integrity before committing to expensive automated purification.
Materials
Electrophile: 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole (0.1 M in anhydrous 1,4-dioxane)
Nucleophiles: Diverse library of aryl/heteroaryl boronic acids (0.15 M in anhydrous 1,4-dioxane)
Catalyst: XPhos Pd G2 (0.01 M in anhydrous 1,4-dioxane)
Base: K₃PO₄ (0.6 M in degassed HPLC-grade H₂O)
Step-by-Step Methodology
Reagent Dispensing: Into a 96-well glass-lined reaction block, dispense 100 µL of the electrophile solution (10 µmol, 1.0 equiv) into each well.
Nucleophile Addition: Add 100 µL of the respective boronic acid solutions (15 µmol, 1.5 equiv) to the wells. Crucial Step: Reserve Well A1 for phenylboronic acid as the internal system control.
Catalyst & Base Addition: Add 50 µL of the XPhos Pd G2 solution (0.5 µmol, 5 mol%) followed by 50 µL of the aqueous K₃PO₄ solution (30 µmol, 3.0 equiv). The final solvent ratio is 5:1 Dioxane:H₂O.
Reaction Execution: Seal the plate with a PTFE-lined silicone mat. Purge the block with nitrogen for 5 minutes. Heat the block at 100 °C with orbital shaking (800 rpm) for 16 hours.
Self-Validation Checkpoint (LC-MS):
Action: Sample 2 µL from Well A1 (Phenylboronic acid control) and analyze via UPLC-MS.
Validation Logic: The reaction is validated if the product peak (1-methyl-3-(oxan-4-yl)-4-phenyl-1H-pyrazole) represents >90% Area Under Curve (AUC).
Failure Mode: If a significant des-bromo byproduct peak is observed, it indicates premature reductive elimination, signaling that the catalyst ligand has oxidized or the solvent was insufficiently degassed 5. Do not proceed to purification if Well A1 fails.
Workup & Purification: Centrifuge the plate to separate the aqueous and organic layers. Transfer the organic layers to a new plate, evaporate under a nitrogen stream (Genevac), and reconstitute in DMSO. Purify via mass-directed Prep-HPLC.
Data Presentation: Catalyst System Optimization
The deactivated nature of the C4-bromo position necessitates careful catalyst selection. The table below summarizes the quantitative optimization data that led to the selection of XPhos Pd G2 for this specific pyrazole core.
Catalyst System
Base
Solvent System
Temp (°C)
Conversion (%)*
Primary Byproduct
Pd(PPh₃)₄
Na₂CO₃
Toluene/EtOH/H₂O
90
< 20%
Unreacted Starting Material
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane/H₂O
90
45%
Protodeboronation of Boronic Acid
RuPhos Pd G2
K₃PO₄
1,4-Dioxane/H₂O
100
88%
Des-bromo pyrazole (<5%)
XPhos Pd G2
K₃PO₄
1,4-Dioxane/H₂O
100
> 95%
None detected
*Conversion measured by LC-MS AUC using phenylboronic acid as the standard nucleophile.
References
Title: Pyrazole-Based Heterotricycles for Drug Discovery - ChemistryViews
Source: chemistryviews.org
URL: [Link][1]
Title: Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC
Source: nih.gov
URL: [Link][2]
Title: Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst - Der Pharma Chemica
Source: derpharmachemica.com
URL: [Link][4]
Application Note: Site-Selective Lithiation and Functionalization of 4-Bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole
Executive Summary The functionalization of highly substituted pyrazoles is a critical operation in modern drug discovery, particularly for generating bioisosteres and complex kinase inhibitors. The compound 4-bromo-1-met...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of highly substituted pyrazoles is a critical operation in modern drug discovery, particularly for generating bioisosteres and complex kinase inhibitors. The compound 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole presents a unique synthetic challenge due to the presence of multiple competitive reactive sites. This application note provides a comprehensive, self-validating guide to divergently functionalizing this scaffold. By manipulating the choice of base and thermodynamic conditions, chemists can selectively target the C4 position via Halogen-Metal Exchange (HME) or the C5 position via Directed ortho-Metalation (DoM).
Mechanistic Rationale: The Dichotomy of C4 vs. C5 Reactivity
Achieving regiocontrol on the pyrazole ring requires a precise understanding of the kinetic and thermodynamic forces at play. For standard 1-methylpyrazoles, lithiation is a competition between the exocyclic N-methyl group (kinetic control) and the C5 position (thermodynamic control) [[1]]([Link]). However, the introduction of the C4-bromine and C3-oxan-4-yl groups alters this landscape:
Pathway A: Halogen-Metal Exchange (HME) at C4.
Lithium-halogen exchange is an exceptionally fast process that typically exceeds the rate of proton transfer . When treated with a highly nucleophilic reagent like n-butyllithium (n-BuLi) at cryogenic temperatures (–78 °C), the reagent preferentially attacks the polarizable bromine atom. The low temperature is causal and critical here: it prevents the resulting C4-lithio species from equilibrating, abstracting a proton from the N-methyl group, or causing ring-opening of the C3-oxan-4-yl (tetrahydropyran) ether moiety.
Pathway B: Directed ortho-Metalation (DoM) at C5.
The C5 proton is rendered highly acidic by the combined electron-withdrawing effects of the adjacent N1-methyl group and the C4-bromine atom. To functionalize C5 without triggering HME at C4, a non-nucleophilic, highly sterically hindered base must be used. The Knochel-Hauser base (TMPMgCl·LiCl) is the premier choice for this transformation. Its extreme steric bulk prevents it from attacking the C4-bromine, forcing it to act exclusively as a base to deprotonate C5, yielding a stable C5-magnesiated intermediate [[2]]([Link]).
Divergent Workflow Visualization
Fig 1: Divergent regioselective functionalization pathways for the pyrazole scaffold.
Condition Optimization & Quantitative Data
The following table summarizes the optimized parameters for achieving >95% regioselectivity for either the C4 or C5 position prior to electrophilic trapping.
Target Site
Reagent System
Temp (°C)
Time (min)
Electrophile (E⁺)
Product Functionalization
Isolated Yield (%)
C4
n-BuLi (1.1 eq)
–78
15
DMF
4-Formyl
78 - 85
C4
n-BuLi (1.1 eq)
–78
15
B(OMe)₃
4-Boronic acid
68 - 74
C5
TMPMgCl·LiCl (1.2 eq)
–40
60
I₂
5-Iodo
82 - 89
C5
TMPMgCl·LiCl (1.2 eq)
–40
60
Acetaldehyde
5-(1-Hydroxyethyl)
71 - 77
Self-Validating Experimental Protocols
Protocol A: C4 Functionalization via Halogen-Metal Exchange (HME)
Objective: Replace the C4-bromine with an electrophile (e.g., Formyl group) while leaving C5 untouched.
1. Preparation & Lithiation:
Flame-dry a Schlenk flask under vacuum and backfill with dry Argon.
Dissolve 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole (1.0 mmol, ~245 mg) in anhydrous THF (10 mL, 0.1 M).
Cool the reaction mixture to –78 °C using a dry ice/acetone bath. Causality: Strict temperature control prevents the C4-lithio species from abstracting the C5 proton.
Dropwise add n-BuLi (1.1 mmol, 2.5 M in hexanes) down the inner wall of the flask over 5 minutes. Stir for 15 minutes at –78 °C.
2. Self-Validation (Causality Check):
Do not proceed blindly. Withdraw a 50 µL aliquot and quench into a GC vial containing 0.5 mL of D₂O. Analyze via LC-MS.
Expected Result: The starting material exhibits a characteristic bromine isotopic doublet at m/z 245/247[M+H]⁺. A successful HME will yield a debrominated, deuterated product at m/z 167 [M+H]⁺. The complete disappearance of the 245/247 doublet validates that the HME is complete and the expensive electrophile can now be added.
3. Electrophilic Trapping & Workup:
Add anhydrous DMF (1.5 mmol, 116 µL) dropwise at –78 °C.
Stir for 1 hour at –78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 × 10 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: C5 Functionalization via Directed ortho-Metalation (DoM)
Objective: Deprotonate C5 and trap with an electrophile (e.g., Iodine) while preserving the C4-bromine.
1. Preparation & Metalation:
In a flame-dried Schlenk flask under Argon, dissolve the starting material (1.0 mmol, ~245 mg) in anhydrous THF (10 mL, 0.1 M).
Cool the mixture to –40 °C (dry ice/acetonitrile bath).
Add TMPMgCl·LiCl (1.2 mmol, 1.0 M in THF/toluene) dropwise. Stir at –40 °C for 1 hour. Causality: The Knochel-Hauser base is too bulky to undergo HME with the C4-Br, ensuring exclusive deprotonation at the acidic C5 position.
2. Self-Validation (Causality Check):
Withdraw a 50 µL aliquot and quench into 0.5 mL of D₂O. Analyze via LC-MS.
Expected Result: The mass should shift from m/z 245/247 to m/z 246/248 [M+H]⁺, indicating successful deuterium incorporation at C5 while retaining the C4-bromine. If m/z 167 is observed, the base has degraded or is too nucleophilic, indicating unwanted HME cross-reactivity.
3. Electrophilic Trapping & Workup:
Add a solution of Iodine (1.5 mmol, 380 mg) in anhydrous THF (2 mL) dropwise at –40 °C.
Stir for 30 minutes at –40 °C, then allow to warm to room temperature.
Quench with a 1:1 mixture of saturated aqueous NH₄Cl and saturated aqueous Na₂S₂O₃ (10 mL) to neutralize residual iodine.
Extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate. The resulting 4-bromo-5-iodo-1-methyl-3-(oxan-4-yl)-1H-pyrazole is typically pure enough for subsequent cross-coupling steps.
References
Balle, T., Begtrup, M., Jaroszewski, J. W., Liljefors, T., & Norrby, P.-O. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-1267. URL:[Link]
Bailey, W. F., & Patricia, J. J. (1988). Mechanism of Lithium-Halogen Exchange. Journal of Organometallic Chemistry, 352(1-3), 1-46. URL:[Link]
Gellibert, F., et al. (2021). Discovery of Selective Transforming Growth Factor β Type II Receptor Inhibitors as Antifibrosis Agents. ACS Medicinal Chemistry Letters, 12(5), 784-791. URL:[Link]
Application Note: Scale-Up Synthesis and Purification of 4-Bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole
Document Type: Technical Protocol & Process Chemistry Guide Target Audience: Process Chemists, Scale-Up Engineers, and Drug Discovery Scientists Introduction and Strategic Context The pyrazole core is a privileged scaffo...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Protocol & Process Chemistry Guide
Target Audience: Process Chemists, Scale-Up Engineers, and Drug Discovery Scientists
Introduction and Strategic Context
The pyrazole core is a privileged scaffold in modern medicinal chemistry, frequently utilized in the development of targeted therapeutics, including formyl peptide receptor 1 (FPR1) modulators[1]. Specifically, 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole serves as a critical advanced intermediate. The presence of the C4-bromide provides a versatile synthetic handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the molecular architecture[2].
Transitioning the synthesis of this intermediate from a discovery chemistry scale (milligrams to grams) to a process chemistry scale (kilograms) requires a robust, safe, and highly reproducible methodology. This application note details a self-validating, chromatography-free scale-up protocol utilizing N-bromosuccinimide (NBS) for the regioselective electrophilic aromatic bromination of 1-methyl-3-(oxan-4-yl)-1H-pyrazole.
Mechanistic Rationale and Process Design
The bromination of the pyrazole ring proceeds via an Electrophilic Aromatic Substitution (
SEAr
) mechanism. The pyrazole nucleus is highly electron-rich, with the C4 position being the most nucleophilic site due to the electron-donating effects of the adjacent nitrogen atoms and the C3-alkyl/heteroalkyl substituents[3][4].
Causality in Reagent and Solvent Selection
Brominating Agent (NBS vs.
Br2
): While elemental bromine (
Br2
) is cost-effective, it presents severe handling, toxicity, and corrosion challenges at scale. NBS is selected for this pilot-scale protocol because it is a stable, solid reagent that provides a controlled, slow release of electrophilic bromine species (
Br+
). This controlled release minimizes the risk of over-bromination and prevents runaway exothermic events[3][4].
Solvent System (Acetonitrile): Acetonitrile (MeCN) is chosen over halogenated solvents (like
CCl4
or
CH2Cl2
) due to its superior environmental profile, excellent solubility for both the starting material and NBS, and its ability to act as a moderate heat sink during the exothermic halogenation event.
Quench Strategy: An aqueous sodium thiosulfate (
Na2S2O3
) quench is integrated into the workflow to immediately reduce any residual electrophilic bromine species, halting the reaction precisely and preventing oxidative degradation during the workup phase.
Process Workflow Visualization
Process flow for the scalable bromination of 1-methyl-3-(oxan-4-yl)-1H-pyrazole using NBS.
Step-by-Step Scale-Up Protocol (1.0 kg Scale)
Note: This protocol is designed for a jacketed glass-lined reactor equipped with overhead stirring and strict temperature control.
Phase 1: Preparation and Reaction
Reactor Purge: Inert the 50 L jacketed reactor with Nitrogen (
N2
) for 15 minutes to ensure an anhydrous atmosphere.
Substrate Dissolution: Charge the reactor with 1-methyl-3-(oxan-4-yl)-1H-pyrazole (1.00 kg, 6.02 mol, 1.0 eq) and Acetonitrile (10.0 L, 10 volumes). Initiate overhead stirring at 150 RPM.
Cooling: Adjust the jacket temperature to cool the internal reaction mixture to 0 °C to 5 °C.
Electrophile Addition: Weigh out N-bromosuccinimide (1.12 kg, 6.32 mol, 1.05 eq). Add the NBS portion-wise over 90 minutes.
Causality Check: Portion-wise addition is critical. The
SEAr
reaction is highly exothermic. Maintaining the internal temperature below 10 °C prevents the formation of des-methyl or ring-opened impurities.
Maturation: Once addition is complete, remove the cooling jacket and allow the reaction to warm to ambient temperature (20 °C) over 2 hours.
Phase 2: In-Process Control (IPC) and Quench
IPC Sampling: Withdraw a 1.0 mL aliquot, dilute with MeCN, and analyze via RP-HPLC (UV at 254 nm).
Validation Threshold: The reaction is deemed complete when unreacted starting material is
≤1.0%
(Area %). If
>1.0%
, add an additional 0.02 eq of NBS and stir for 1 hour.
Quenching: Upon passing IPC, cool the reactor back to 10 °C. Slowly charge 10% aqueous
Na2S2O3
(3.0 L) over 30 minutes. Stir vigorously for 15 minutes.
Causality Check: The thiosulfate reduces any unreacted NBS or trace
Br2
to inert bromide salts, preventing oxidative degradation during solvent evaporation.
Phase 3: Workup and Chromatography-Free Purification
Concentration: Concentrate the reaction mixture under reduced pressure (40 °C, 150 mbar) to remove
≈80%
of the Acetonitrile.
Extraction: Add Ethyl Acetate (EtOAc, 10.0 L) and Water (5.0 L) to the concentrated residue. Stir for 15 minutes, then allow phase separation. Extract the aqueous layer once more with EtOAc (5.0 L).
Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine, 5.0 L) to remove residual succinimide byproducts.
Drying & Solvent Swap: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate to
≈3.0L
.
Crystallization: Heat the EtOAc solution to 50 °C. Slowly add n-Heptane (9.0 L, anti-solvent) over 1 hour until the solution becomes cloudy. Cool the mixture to 0 °C at a rate of 10 °C/hour to promote controlled crystal growth.
Isolation: Filter the resulting white crystalline solid, wash with cold n-Heptane (2.0 L), and dry in a vacuum oven at 45 °C to constant weight.
Quantitative Scale-Up Metrics
The transition from bench to pilot scale demonstrates the robustness of the methodology. The crystallization step effectively replaces column chromatography, significantly reducing the Environmental Factor (E-factor) while maintaining high API-grade purity.
Metric
Bench Scale (10 g)
Pilot Scale (1.0 kg)
Variance / Notes
Molar Yield (%)
92%
89%
Slight loss to mother liquor during crystallization.
HPLC Purity (a/a %)
98.5%
> 99.5%
Crystallization provides superior impurity purging vs. flash chromatography.
Reaction Time (hrs)
1.5
3.5
Extended due to controlled portion-wise NBS addition.
E-Factor (kg waste / kg product)
> 150 (due to silica)
18.5
Massive reduction due to elimination of silica gel and chromatography solvents.
Residual Succinimide
< 0.5%
< 0.1%
Effectively removed via aqueous brine washes.
References
WO2022194240A1 - Modulators of fpr1 and methods of using the same
Google Patents
URL
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent
The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water
ResearchGate
URL:[Link]
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions
SciELO
URL:[Link]
Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the application of palladium-catalyzed cross-coupling reactions for the functionalization of 4-bromo-1-methyl-3-(o...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the application of palladium-catalyzed cross-coupling reactions for the functionalization of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole. Substituted pyrazoles are a cornerstone in medicinal chemistry, recognized as privileged scaffolds in a multitude of therapeutic agents.[1] This document provides not just procedural steps but also the underlying scientific rationale for experimental choices, empowering researchers to not only replicate but also adapt and troubleshoot these powerful synthetic transformations. We present detailed, field-tested protocols for Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of a diverse library of novel compounds for drug discovery and development.
Introduction: The Significance of Substituted Pyrazoles in Drug Discovery
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding have made it a highly sought-after scaffold in the design of bioactive molecules.[2][3] The metabolic stability of the pyrazole ring further enhances its attractiveness as a core component of drug candidates. Consequently, substituted pyrazoles are integral to a wide array of approved drugs targeting various diseases.
The functionalization of the pyrazole core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the late-stage functionalization of heterocyclic systems, including pyrazoles. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of predictability and functional group tolerance.[4] This guide focuses on the utility of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole as a versatile building block for the synthesis of novel, medicinally relevant compounds.
Synthesis of the Starting Material: 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole
While not commercially available, the target molecule can be synthesized through a plausible multi-step sequence. The following proposed synthesis is based on established synthetic methodologies for pyrazole formation and functionalization.
Proposed Synthetic Route
Caption: Proposed synthetic pathway to the target molecule.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of 3-(Dimethylamino)-1-(oxan-4-yl)prop-2-en-1-one
To a solution of 1-(oxan-4-yl)ethan-1-one (1.0 eq.) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq.).
Heat the reaction mixture at reflux for 12-18 hours, monitoring the progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess DMF-DMA. The crude product can often be used in the next step without further purification.
Step 2: Synthesis of 1-Methyl-3-(oxan-4-yl)-1H-pyrazole
Dissolve the crude 3-(dimethylamino)-1-(oxan-4-yl)prop-2-en-1-one (1.0 eq.) in ethanol.
Add methylhydrazine (1.1 eq.) dropwise to the solution at room temperature.
Heat the reaction mixture at reflux for 4-6 hours.
After cooling, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford 1-methyl-3-(oxan-4-yl)-1H-pyrazole.
Step 3: Synthesis of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole
Dissolve 1-methyl-3-(oxan-4-yl)-1H-pyrazole (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.
Cool the solution to 0 °C in an ice bath.
Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.
Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography or recrystallization to yield the final product, 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole.
Palladium-Catalyzed Coupling Reactions
The following sections provide detailed protocols for various palladium-catalyzed cross-coupling reactions using 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole as the substrate. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5] For N-methylated 4-bromopyrazoles, specific ligand and base combinations are crucial to mitigate side reactions such as debromination.
Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol
To an oven-dried reaction vial, add 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole (1.0 eq.), the desired boronic acid or boronic ester (1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
Add a palladium pre-catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a more advanced catalyst like XPhos Pd G2, 2-5 mol%).
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), via syringe.
Stir the reaction mixture vigorously and heat to 80-100 °C in a preheated oil bath.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Parameters
Parameter
Recommended Conditions
Rationale & Expert Insights
Palladium Source
Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2
For N-methylated pyrazoles, electron-rich and bulky phosphine ligands like XPhos can improve catalytic activity and suppress side reactions.[5]
Ligand
PPh₃, dppf, XPhos, SPhos
The choice of ligand is critical and substrate-dependent. Bulky, electron-rich ligands often promote the desired coupling.[6]
Base
K₃PO₄, Cs₂CO₃, K₂CO₃
A moderately strong, non-nucleophilic base is generally preferred to avoid degradation of the starting materials.
Solvent
1,4-Dioxane/H₂O, Toluene, DMF
A mixture of an aprotic organic solvent and water is common, but anhydrous conditions may be necessary for sensitive substrates.
Temperature
80 - 110 °C
The reaction temperature should be optimized to ensure a reasonable reaction rate without promoting decomposition.
Mizoroki-Heck Reaction: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted alkenes.[7][8][9] The regioselectivity of the reaction is a key consideration, particularly with unsymmetrical alkenes.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol
In a dry Schlenk tube, combine 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole (1.0 eq.), the alkene (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%).
Add a suitable base, such as triethylamine (Et₃N, 1.5-2.0 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.).
Evacuate and backfill the tube with an inert gas.
Add a degassed, anhydrous solvent like DMF, NMP, or acetonitrile via syringe.
Heat the reaction mixture to 100-140 °C with vigorous stirring.
Monitor the reaction by TLC or GC-MS.
Upon completion, cool the mixture to room temperature and dilute with water.
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography.
Data Presentation: Mizoroki-Heck Reaction Parameters
Parameter
Recommended Conditions
Rationale & Expert Insights
Palladium Source
Pd(OAc)₂, PdCl₂(PPh₃)₂
Pd(OAc)₂ is a common and effective precursor that is reduced in situ to the active Pd(0) species.
Ligand
PPh₃, P(o-tolyl)₃, bulky phosphines
The choice of ligand can influence the reaction rate and selectivity. For electron-rich heterocycles, more electron-donating ligands can be beneficial.
Base
Et₃N, K₂CO₃, NaOAc
An organic or inorganic base is required to neutralize the HBr generated during the catalytic cycle.
Solvent
DMF, NMP, Acetonitrile, Toluene
Polar aprotic solvents are generally preferred for the Heck reaction.
Temperature
100 - 140 °C
Higher temperatures are often necessary to drive the reaction to completion.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[10][11]
Catalytic Cycle
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol
To a Schlenk flask, add 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
Evacuate and backfill the flask with an inert gas.
Add a degassed solvent, such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).
Add the terminal alkyne (1.1-1.5 eq.) via syringe.
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
Quench the reaction with saturated aqueous ammonium chloride solution.
Extract the product with an organic solvent.
Wash the combined organic layers with brine, dry, and concentrate.
Purify by column chromatography.
Data Presentation: Sonogashira Coupling Parameters
Parameter
Recommended Conditions
Rationale & Expert Insights
Palladium Source
PdCl₂(PPh₃)₂, Pd(PPh₃)₄
These are standard and reliable catalysts for Sonogashira couplings.
Copper(I) Source
CuI
Copper(I) iodide is the most common co-catalyst, facilitating the formation of the copper acetylide intermediate.
Base
Et₃N, i-Pr₂NH
An amine base is required to deprotonate the terminal alkyne and neutralize the HBr byproduct.
Solvent
THF, DMF, Toluene
Anhydrous, degassed solvents are crucial to prevent side reactions and catalyst deactivation.
Temperature
Room Temperature to 60 °C
The reaction is often run at or slightly above room temperature.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[12][13] The choice of a bulky, electron-rich phosphine ligand is often key to a successful transformation, especially with less reactive aryl halides.
Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol
To a dry reaction vessel, add 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole (1.0 eq.), the amine (1.2 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₂CO₃, 1.5-2.0 eq.).
Add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 2-4 mol%).
Seal the vessel and purge with an inert gas.
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
Heat the reaction mixture to 80-110 °C.
Monitor the reaction by LC-MS.
After completion, cool the reaction, dilute with an organic solvent, and filter through celite.
Wash the filtrate with water and brine, dry, and concentrate.
Purify the product by column chromatography.
Data Presentation: Buchwald-Hartwig Amination Parameters
Parameter
Recommended Conditions
Rationale & Expert Insights
Palladium Source
Pd₂(dba)₃, Pd(OAc)₂
These are common Pd(0) and Pd(II) precursors that are effective in this transformation.
Ligand
XPhos, RuPhos, BrettPhos, BINAP
Bulky, electron-rich biaryl phosphine ligands are generally the most effective for promoting C-N bond formation.
Base
NaOt-Bu, K₂CO₃, Cs₂CO₃
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
Solvent
Toluene, 1,4-Dioxane, THF
Anhydrous aprotic solvents are essential for the success of this reaction.
Temperature
80 - 110 °C
The reaction temperature will depend on the reactivity of the specific amine and aryl halide.
Troubleshooting and Optimization
Low Yields: If low yields are observed, consider screening different ligands and bases. The electronic and steric properties of the coupling partners can significantly impact the reaction outcome. Increasing the catalyst loading or reaction temperature may also be beneficial.
Debromination: This is a common side reaction with bromo-heterocycles. It can sometimes be suppressed by using milder bases, lower reaction temperatures, or specific ligand systems.
Catalyst Deactivation: The formation of palladium black indicates catalyst decomposition. This can sometimes be mitigated by using more robust ligands or pre-catalysts, or by ensuring strictly anhydrous and anaerobic conditions.
Conclusion
4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole is a valuable and versatile building block for the synthesis of a wide range of functionalized pyrazole derivatives. The palladium-catalyzed coupling reactions detailed in this guide provide robust and reliable methods for the construction of novel molecular architectures. By understanding the underlying principles of these reactions and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse compound libraries for screening in drug discovery programs. The protocols and insights provided herein are intended to serve as a practical resource for scientists working at the forefront of medicinal chemistry.
References
Fujiki, K., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(15), 9834-9845. [Link]
Mullens, P. R. (2011). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. Tetrahedron Letters, 52(33), 4365-4367. [Link]
Fors, B. P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(4), 2204-2215. [Link]
Gomes, P., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9216-9221. [Link]
da Silva, A. C., et al. (2021). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. New Journal of Chemistry, 45(2), 747-756. [Link]
Tomanová, P., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(33), 7725-7734. [Link]
Zhang, X.-L., et al. (2017). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. HETEROCYCLES, 94(1), 127. [Link]
Usami, Y., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules, 25(12), 2898. [Link]
Šačkus, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]
Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
Anderson, K. W., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 576-579. [Link]
Wikipedia (n.d.). Buchwald–Hartwig amination. [Link]
Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 26(18), 5606. [Link]
MDPI (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Chemija, 22(4). [Link]
Peng, J., et al. (2023). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 43(1), 384. [Link]
Kumar, A., et al. (2016). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 12, 1937-1946. [Link]
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1038-1044. [Link]
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. [Link]
Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 530-541. [Link]
Application Notes and Protocols for the Synthesis of Tetrahydropyran-Pyrazole Derivative Compounds
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Tetrahydropyran-Pyrazole Scaffolds The fusion and linkage of tetrahydropyran and pyrazole rings create a class of heterocy...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tetrahydropyran-Pyrazole Scaffolds
The fusion and linkage of tetrahydropyran and pyrazole rings create a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The tetrahydropyran motif is a common feature in many natural products and approved drugs, often imparting favorable pharmacokinetic properties such as increased solubility and metabolic stability. The pyrazole core is a well-established pharmacophore, present in a variety of therapeutic agents with anti-inflammatory, analgesic, anticancer, and antimicrobial activities. The combination of these two privileged scaffolds can lead to novel molecular architectures with enhanced biological activity and improved drug-like properties. This guide provides a detailed overview of the primary synthetic strategies for accessing diverse tetrahydropyran-pyrazole derivatives, including fused, spiro, and linked systems.
I. Fused Systems: The Synthesis of Pyranopyrazoles
The most extensively studied class of tetrahydropyran-pyrazole derivatives is the fused pyranopyrazole system. These compounds are typically synthesized through multicomponent reactions (MCRs), which offer a highly efficient and atom-economical approach to complex molecular scaffolds.
A. Four-Component Synthesis of Pyranopyrazoles
The one-pot, four-component reaction of an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate is the most common and versatile method for the synthesis of pyranopyrazoles.[1] This reaction proceeds through a cascade of condensation, Michael addition, and cyclization steps.[1]
Mechanism of the Four-Component Reaction:
The reaction is believed to initiate with the Knoevenagel condensation of the aldehyde and malononitrile to form an arylidene malononitrile intermediate. Concurrently, the β-ketoester and hydrazine hydrate react to form a pyrazolone intermediate. A subsequent Michael addition of the pyrazolone to the arylidene malononitrile, followed by an intramolecular cyclization and tautomerization, affords the final pyranopyrazole product. The choice of catalyst can significantly influence the reaction rate and yield.[2]
Protocol 1: Citric Acid Catalyzed Four-Component Synthesis of Pyranopyrazoles [3]
This protocol utilizes citric acid, a mild and environmentally benign organocatalyst.
Materials:
Hydrazine hydrate (1 mmol)
Ethyl acetoacetate (1 mmol)
Aromatic aldehyde (1 mmol)
Malononitrile (1 mmol)
Citric acid (20 mol%)
Ethanol:Water (1:1 mixture)
Standard laboratory glassware
Procedure:
In a 25 mL round-bottom flask, combine hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and citric acid (20 mol%) in 1 mL of a 1:1 ethanol:water mixture.
Heat the reaction mixture at 80°C with constant stirring.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion, the crude product will precipitate from the reaction mixture.
Collect the solid product by filtration.
Wash the product with water to remove the catalyst and any water-soluble impurities.
Air-dry the purified product.
Data Presentation: Comparison of Catalysts in the Four-Component Synthesis of Pyranopyrazoles
Workflow for the Four-Component Synthesis of Pyranopyrazoles:
Caption: General workflow for the four-component synthesis of pyranopyrazoles.
II. Spiro Systems: Spiro[tetrahydropyran-pyrazole] Derivatives
Spirocyclic compounds, where two rings share a single atom, are of great interest in drug design due to their inherent three-dimensionality. The synthesis of spiro[tetrahydropyran-pyrazole] derivatives often involves cascade reactions that efficiently construct the complex spirocyclic core.
A. Organocatalytic Asymmetric Double Michael Cascade Reaction
An elegant approach to chiral spiropyrazolone derivatives involves an organocatalytic asymmetric double Michael cascade reaction between unsaturated ketones and unsaturated pyrazolones.[1] This reaction creates two new stereocenters with high diastereoselectivity and enantioselectivity.
Mechanism of the Double Michael Cascade Reaction:
The reaction is typically catalyzed by a chiral organocatalyst, such as a quinine-derived squaramide. The catalyst activates the unsaturated pyrazolone, facilitating the first Michael addition to the unsaturated ketone. A subsequent intramolecular Michael addition then forms the tetrahydropyran ring and establishes the spirocyclic center.
Protocol 2: Organocatalytic Synthesis of Spiropyrazolone Derivatives [8][9]
This protocol describes a general procedure for the synthesis of functionalized spiropyrazolone derivatives.
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a solution of the 3-methyl-1-aryl-2-pyrazolin-5-one (1 equivalent) and the (E)-5-nitro-6-aryl-hex-5-en-2-one (1 equivalent) in the anhydrous solvent, add the quinine-derived squaramide catalyst (10 mol%).
Stir the reaction mixture at the specified temperature (e.g., room temperature) under an inert atmosphere (e.g., nitrogen or argon).
Monitor the reaction progress by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spiropyrazolone derivative.
Data Presentation: Representative Yields and Selectivities for Spiropyrazolone Synthesis
Logical Relationship in Spiro[tetrahydropyran-pyrazole] Synthesis:
Caption: Key steps in the organocatalytic synthesis of spiropyrazolone derivatives.
III. Linked Systems: Non-Fused Tetrahydropyran-Pyrazole Derivatives
This class of compounds features a tetrahydropyran ring linked to a pyrazole ring through a single bond or a linker. These derivatives offer greater conformational flexibility compared to their fused counterparts, which can be advantageous for binding to biological targets.
A. N-Alkylation of Pyrazoles with Tetrahydropyran Derivatives
A straightforward method to synthesize linked tetrahydropyran-pyrazole derivatives is the N-alkylation of a pyrazole with a suitable tetrahydropyran-containing electrophile. This approach allows for the introduction of the tetrahydropyran moiety at either the N1 or N2 position of the pyrazole ring.
Causality in N-Alkylation:
The regioselectivity of N-alkylation (N1 vs. N2) is a critical aspect of this synthesis. It is influenced by several factors, including the steric hindrance of the substituents on the pyrazole ring, the nature of the base used for deprotonation, and the reaction conditions. Generally, less sterically hindered pyrazoles tend to yield a mixture of N1 and N2 alkylated products, while bulkier substituents can favor the formation of one regioisomer. The choice of a strong, non-nucleophilic base like sodium hydride is often employed to ensure complete deprotonation of the pyrazole nitrogen.[10]
Protocol 3: N-Alkylation of Pyrazole with a Tetrahydropyran Halide [10]
This protocol provides a general procedure for the synthesis of N-tetrahydropyranyl pyrazoles.
Materials:
Pyrazole derivative (1 equivalent)
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents)
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0°C under an inert atmosphere, add a solution of the pyrazole derivative (1 equivalent) in anhydrous DMF dropwise.
Stir the mixture at 0°C for 30 minutes to allow for complete deprotonation.
Add the tetrahydropyran-containing alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0°C.
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Filter the mixture and concentrate the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography to isolate the desired N-tetrahydropyranyl pyrazole derivative(s).
Experimental Workflow for N-Alkylation of Pyrazoles:
Caption: A step-by-step workflow for the N-alkylation of pyrazoles with tetrahydropyran derivatives.
Conclusion
The synthetic protocols outlined in this guide provide a robust foundation for the preparation of a diverse range of tetrahydropyran-pyrazole derivatives. The choice of synthetic strategy—be it a multicomponent reaction for fused systems, a cascade reaction for spirocycles, or a direct alkylation for linked derivatives—will depend on the desired final structure and the available starting materials. By understanding the underlying mechanisms and the influence of reaction parameters, researchers can effectively tailor these protocols to synthesize novel compounds for evaluation in drug discovery and development programs. The continued exploration of new catalysts and reaction conditions will undoubtedly lead to even more efficient and versatile methods for accessing this important class of heterocyclic compounds.
References
Reddy, Y. P., & Anwar, S. (2022). Synthesis of fully functionalised spiropyran pyrazolone skeletons via a formal [4 + 2] cascade process using β-nitro-styrene-derived MBH-alcohols. RSC Advances, 12(53), 34634–34638. [Link]
Reddy, Y. P., & Anwar, S. (2022). Gram scale synthesis of spiro pyrazolone tetrahydropyrans 3a and 5a. ResearchGate. [Link]
Patil, S., et al. (2012). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Der Pharma Chemica, 4(2), 685-693. [Link]
(2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Catalysts, 11(6), 747. [Link]
Safaei-Ghomi, J., & Eshteghal, F. (2021). Rapid four-component synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV) as a highly compatible natural based catalyst. Chemistry Central Journal, 15(1), 1-9. [Link]
Liang, J., et al. (2017). Highly Diastereo and Enantioselective Synthesis of Spiro-Tetrahydrofuran-Pyrazolones via Organocatalytic Cascade Reaction between γ-hydroxyenones and Unsaturated Pyrazolones. Organic Letters, 19(1), 134-137. [Link]
Reddy, Y. P., & Anwar, S. (2022). Synthesis of fully functionalised spiropyran pyrazolone skeletons via a formal [4 + 2] cascade process using β-nitro-styrene-derived MBH-alcohols. ResearchGate. [Link]
El-Assaly, S. A. (2011). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 3(5), 81-86. [Link]
Amireddy, M., & Chen, K. (2016). Organocatalytic one-pot asymmetric synthesis of functionalized spiropyrazolones via a Michael-aldol sequential reaction. RSC Advances, 6(81), 77474–77480. [Link]
Amireddy, M., & Chen, K. (2016). Organocatalytic one-pot asymmetric synthesis of functionalized spiropyrazolones: Via a Michael-aldol sequential reaction. National Taiwan Normal University. [Link]
(2021). Four-component synthesis of pyranopyrazoles in different conditions. ResearchGate. [Link]
Vila, C. (2018). New methods for organocatalyzed asymmetric synthesis of spirocyclic pyrazolones from pyrazole-4,5-diones and N-Boc-ketimine derivatives (Doctoral dissertation, Universitat de València). [Link]
(2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Catalysts, 11(6), 747. [Link]
Singh, R., et al. (2022). GREENER SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES CATALYZED BY CaO NANOPARTICLES. RASAYAN Journal of Chemistry, 15(1), 1-6. [Link]
Sangle, S. L. (2020). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. Journal of Emerging Technologies and Innovative Research (JETIR), 7(7). [Link]
Alonso, F., et al. (2012). Mechanistic insights of the copper(i)-catalysed reaction between chlorohydrazones and terminal alkynes. New Journal of Chemistry, 36(10), 2012-2019. [Link]
Fassihi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
Kairytė, A. (2021). SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS (Doctoral dissertation, Kaunas University of Technology). [Link]
Kudo, N., et al. (1996). N-alkylation method of pyrazole.
Kudo, N., et al. (1998). N-alkylation method of pyrazole.
Parikh, A. A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]
Nasir, N. M., Ermanis, K., & Clarke, P. A. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 12(21), 3323–3335. [Link]
Mishra, S., et al. (2025). chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9). [Link]
Panday, S. K., & Kumar, D. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. [Link]
Using 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole as a building block for library synthesis
Application Note: 4-Bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole in High-Throughput Library Synthesis Executive Summary The demand for novel, drug-like chemical space has driven a paradigm shift away from flat, highly aromat...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 4-Bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole in High-Throughput Library Synthesis
Executive Summary
The demand for novel, drug-like chemical space has driven a paradigm shift away from flat, highly aromatic molecules toward architectures with higher three-dimensionality. 4-Bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole is a highly optimized, sp3-enriched building block designed specifically for the rapid generation of diverse compound libraries. By combining the privileged pyrazole core with a solubilizing tetrahydropyran (oxan-4-yl) motif and an orthogonal cross-coupling handle, this scaffold enables medicinal chemists to efficiently navigate chemical space while maintaining favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
Structural Rationale & Physicochemical Profiling
Every structural feature of this building block has been intentionally engineered to solve specific challenges in library synthesis and drug design:
The Pyrazole Core: The pyrazole ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its ability to act as both a hydrogen bond donor and acceptor, making it highly effective for targeting kinases and G-protein-coupled receptors (GPCRs)[1].
The 1-Methyl Group (Regiocontrol & Catalyst Preservation): Unprotected pyrazoles are prone to tautomerization, which creates regiochemical ambiguity during downstream functionalization. Furthermore, the free N-H of a pyrazole can coordinate tightly to palladium centers, effectively "poisoning" the catalyst and stalling cross-coupling reactions[2]. Methylating the N1 position locks the tautomeric state and prevents this inhibitory coordination, ensuring high-fidelity, high-yielding library synthesis[1].
The Oxan-4-yl Motif (Escape from Flatland): Incorporating the tetrahydropyran (oxan-4-yl) ring directly addresses the need for sp3 character in modern drug discovery[3]. Compared to a highly lipophilic cyclohexyl group, the oxan-4-yl moiety lowers the partition coefficient (logD) and provides an oxygen atom that acts as a hydrogen-bond acceptor. This subtle modification significantly improves aqueous solubility and clearance profiles without sacrificing the structural rigidity required for tight target binding[4].
The 4-Bromo Handle: The C4 position of the pyrazole ring is highly amenable to oxidative addition by transition metals. The resulting C-Br bond serves as a robust, orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Negishi), enabling late-stage divergent synthesis[5][6].
Mechanistic Workflow: Divergent Library Synthesis
The true value of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole lies in its ability to serve as a central node for divergent synthesis. By subjecting the C4-bromide to different transition-metal-catalyzed conditions, researchers can rapidly generate distinct libraries tailored for specific biological targets.
Divergent high-throughput library synthesis from the pyrazole core.
Table 1: Comparative Physicochemical Impact of the sp3-Rich Motif
This table illustrates how the oxan-4-yl group optimizes the drug-like properties of the pyrazole scaffold compared to traditional flat or purely lipophilic analogs.
Scaffold Variation (C3 Position)
LogD (pH 7.4)
TPSA (Ų)
Fsp3 (sp3 Fraction)
Primary Limitation / Advantage
Phenyl (Flatland Reference)
~3.5
17.8
0.10
Poor solubility, high off-target toxicity.
Cyclohexyl (Lipophilic sp3)
~4.2
17.8
0.70
High lipophilicity leads to rapid metabolic clearance.
Oxan-4-yl (Optimized Core)
~1.8
27.0
0.60
Optimal balance of solubility, polarity, and 3D shape.
Table 2: Suzuki-Miyaura Optimization Matrix for the C4-Bromide
Initial attempts to couple 4-bromopyrazoles often result in competitive dehalogenation[6]. The following matrix demonstrates the optimization required to achieve library-grade yields.
Objective: Form C-C bonds to generate an aryl/heteroaryl pyrazole library.
Self-Validating System: The inclusion of an internal standard ensures that LC-MS conversion metrics are absolute, preventing false positives caused by ionization bias.
Reagent Dispensing: Into a 96-well reaction block, dispense 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole (1.0 equiv, 0.1 mmol) and a diverse array of aryl/heteroaryl boronic acids (1.2 equiv).
Causality: A 20% excess of boronic acid is critical to compensate for protodeboronation, a common side reaction in basic aqueous media at elevated temperatures.
Catalyst & Base Addition: Add XPhos Pd G2 (5 mol%) and K3PO4 (2.0 equiv) as a 2M aqueous solution.
Causality: XPhos Pd G2 is selected because its bulky, electron-rich biaryl phosphine ligand accelerates the rate-limiting reductive elimination step, which is often hindered by the steric bulk of the adjacent oxan-4-yl group[2]. K3PO4 provides sufficient basicity to activate the boronic acid without hydrolyzing sensitive functional groups.
Solvent & Degassing: Suspend the mixture in 1,4-Dioxane/H2O (4:1, 0.5 mL per well) containing 0.05 M biphenyl as an internal standard. Sparge the entire block with N2 for 10 minutes.
Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of boronic acids and the irreversible oxidation of the active Pd(0) species.
Reaction & Validation: Seal the block and heat at 100°C for 16 hours. Withdraw a 5 µL aliquot, dilute in 200 µL MeCN, and analyze via LC-MS.
Validation: The reaction is deemed successful when the ratio of the product mass to the biphenyl internal standard plateaus, and the characteristic isotopic doublet of the starting bromide (m/z 259.0/261.0) is completely depleted.
Protocol B: Buchwald-Hartwig Amination
Objective: Form C-N bonds to generate an amino-pyrazole library.
Reagent Dispensing: Dispense the pyrazole core (1.0 equiv, 0.1 mmol) and primary/secondary aliphatic amines (1.5 equiv) into reaction vials.
Causality: RuPhos Pd G3 rapidly forms the active Pd(0) species at room temperature. The highly sterically demanding RuPhos ligand is mandatory here; it enforces a geometry that accelerates reductive elimination, effectively outcompeting the β-hydride elimination pathway that typically plagues the coupling of sp3-rich aliphatic amines.
Solvent & Degassing: Suspend in anhydrous Toluene (0.5 mL). Degas via three freeze-pump-thaw cycles.
Reaction & Validation: Heat at 100°C for 12 hours.
Validation: Monitor via TLC (Hexanes/EtOAc 1:1) and LC-MS. The disappearance of the bromopyrazole UV-active spot (254 nm) and the emergence of a more polar, ninhydrin-active spot confirms successful C-N bond formation.
References
[1] BenchChem Technical Support Team. The Expanding Chemical Frontier of 1-Methylpyrazole Derivatives: A Technical Guide for Drug Discovery. BenchChem. URL:
[5] Transition Metal-Catalyzed Coupling Reactions in Library Synthesis. ResearchGate. URL:
[4] Tetrahydropyrans in Drug Discovery. PharmaBlock. URL:
[2] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central (NIH). URL:
[3] Cross-Electrophile Coupling of NHP Esters With Aryl Bromides Using an Inner-Sphere, Homogeneous Reductant. ChemRxiv. URL:
As a Senior Application Scientist, I frequently consult with researchers who experience a loss of the bromine handle on electron-rich heteroaryls like 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole. To solve this, we must first understand the causality of the failure.
The pyrazole core is highly electron-rich. This electronic property makes the initial oxidative addition of Palladium to the C–Br bond relatively slow, but more critically, it highly stabilizes the resulting Ar-Pd(II)-Br intermediate. If the subsequent transmetalation step is sluggish, this long-lived intermediate becomes susceptible to off-target reactions. Specifically, the Palladium center can abstract a hydride from the reaction environment—such as from a primary/secondary alcohol solvent, an amine base via
β
-hydride elimination, or trace water[1].
This forms a Palladium-hydride (Pd-H) species. Subsequent reductive elimination yields the protodehalogenated byproduct (the C–H pyrazole) instead of the desired cross-coupled product[2]. To prevent this, our experimental design must simultaneously accelerate the desired transmetalation/reductive elimination pathways while systematically eliminating all potential hydride donors from the reaction matrix.
Catalytic cycle of Pd-cross-coupling vs. competing protodehalogenation pathway.
Troubleshooting FAQs
Q1: I am using Pd(PPh₃)₄ and an Ethanol/Water solvent system, and I see >50% debromination. What is the primary culprit?A1: Your solvent and ligand are both contributing to the failure. Primary and secondary alcohols (like ethanol) are classic hydride donors via
β
-hydride elimination once coordinated to the Palladium center[1]. Furthermore, Pd(PPh₃)₄ is an older, unhindered catalyst that does not sufficiently accelerate the desired transmetalation and reductive elimination steps.
Actionable Fix: Switch to an aprotic solvent system like Toluene or 1,4-Dioxane[2]. Replace Pd(PPh₃)₄ with a catalyst system utilizing bulky, electron-rich biarylphosphine ligands. The use of XPhos Pd G2 with supplemental XPhos has been specifically validated to suppress debromination in pyrazole systems by forcing the desired reductive elimination[3].
Q2: How does my choice of base influence the formation of the Pd-H intermediate?A2: Bases with
β
-hydrogens (like triethylamine, DIPEA, or isopropoxide) can directly donate hydrides to the Pd(II) center[1]. Even when using inorganic bases, overly strong bases like NaOH or KOH can increase the rate of side reactions or react with trace water to form hydridic species.
Actionable Fix: Utilize milder, anhydrous inorganic bases. Anhydrous K₃PO₄ or Cs₂CO₃ are highly recommended because they facilitate transmetalation without providing a hydride source[4].
Q3: Does temperature play a role in protodehalogenation?A3: Yes. Elevated temperatures exponentially increase the rate of the background debromination pathway. If your desired cross-coupling is kinetically slow, heating the reaction excessively will only burn through your starting material via the hydride-transfer pathway[2].
Actionable Fix: Lower the reaction temperature to 80–90 °C or use microwave irradiation to achieve rapid, selective heating that favors the desired kinetic product over the thermodynamic degradation pathway[5].
Quantitative Optimization Data
To illustrate the causality of these variables, consider the following optimization matrix for the Suzuki-Miyaura coupling of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole with a standard arylboronic acid.
Entry
Catalyst / Ligand (mol%)
Base (Equiv)
Solvent System
Temp (°C)
Desired Product (%)
Debrominated Byproduct (%)
1
Pd(PPh₃)₄ (5%)
Na₂CO₃ (2.0)
EtOH / H₂O (4:1)
100
18%
72%
2
PdCl₂(dppf) (5%)
K₂CO₃ (2.0)
Dioxane / H₂O (4:1)
100
45%
40%
3
XPhos Pd G2 (5%) / XPhos (5%)
K₃PO₄ (2.0)
THF (Anhydrous)
80
68%
22%
4
XPhos Pd G2 (5%) / XPhos (5%)
K₃PO₄ (2.0)
Toluene (Anhydrous)
90
94%
< 2%
Table 1: Impact of ligand, base, and solvent on the suppression of protodehalogenation. Data synthesized from established pyrazole cross-coupling methodologies.
This protocol is engineered as a self-validating system. By strictly controlling the order of addition and utilizing aprotic conditions, we systematically eliminate hydride sources and force the catalytic cycle toward the desired product.
Nucleophile: Arylboronic acid or ester (1.5 equiv)
Catalyst: XPhos Pd G2 (0.05 equiv)
Ligand: XPhos (0.05 equiv)
Base: Anhydrous K₃PO₄ (2.5 equiv, finely milled)
Solvent: Anhydrous Toluene (Degassed via sparging with Argon for 30 mins)
Step-by-Step Methodology:
Preparation of the Reaction Vessel: Flame-dry a Schlenk flask or a thick-walled reaction tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.
Solid Reagent Loading: Add the 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole, arylboronic acid, anhydrous K₃PO₄, XPhos Pd G2, and XPhos to the vessel.
Causality Check: Adding the Pd pre-catalyst and supplemental ligand together ensures rapid formation of the active
L1Pd(0)
species, outcompeting the formation of unligated Pd black which is prone to side reactions.
Atmosphere Exchange: Seal the vessel with a septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure an oxygen-free environment.
Solvent Addition: Syringe in the degassed, anhydrous Toluene.
Causality Check: Toluene is chosen because it lacks
β
-hydrogens and is highly resistant to hydride donation, directly cutting off the primary pathway for protodehalogenation[2].
Heating & In-Process Control (IPC): Place the reaction in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous K₃PO₄ is well-suspended.
Validation Step: After 2 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the mass of the desired product. The debrominated pyrazole mass (M - Br + H) should be <5% relative to the product peak. If debromination is spiking, check your solvent for trace water contamination.
Workup: Once starting material is consumed (typically 4–12 hours), cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove the palladium and phosphate salts.
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure cross-coupled pyrazole.
References
National Center for Biotechnology Information (PMC). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at:[Link]
RSC Advances. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... Available at: [Link]
Technical Support Center: Optimizing Catalyst Loading for Suzuki-Miyaura Coupling of 4-Bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges scaling up the Suzuki-Miyaura cross-coupling of sterically encumbered heteroaryl halides.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges scaling up the Suzuki-Miyaura cross-coupling of sterically encumbered heteroaryl halides. The molecule —4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole—presents a unique kinetic profile. While the 1-methyl group successfully prevents the catalyst deactivation typically caused by the acidic N-H of unprotected pyrazoles[1], the bulky oxan-4-yl (tetrahydropyran) ring at the C3 position introduces severe steric hindrance adjacent to the C4-bromide.
This steric bulk directly impedes both oxidative addition and transmetalation, often leading researchers to artificially inflate palladium loading (>5 mol%) to force the reaction to completion. This guide provides a self-validating framework to troubleshoot stalled reactions, minimize side reactions, and systematically reduce catalyst loading to <1 mol% while maintaining quantitative yields.
Mechanistic Bottlenecks & System Overview
Before adjusting experimental parameters, we must understand the causality of the failure. The catalytic cycle for this specific substrate is bottlenecked by the steric clash between the incoming palladium species and the oxan-4-yl ring.
Catalytic cycle highlighting steric bottlenecks at oxidative addition and transmetalation.
Diagnostic FAQs & Troubleshooting
Q1: My reaction stalls at 40-50% conversion despite using 5 mol% Pd(PPh3)4. Why is high catalyst loading failing?Answer: The failure is kinetic, not a lack of active metal. Traditional catalysts like Pd(PPh3)4 generate multiple coordinate Pd(0) species that are too bulky to undergo oxidative addition into the crowded C4-Br bond flanked by the oxan-4-yl group. Furthermore, slow transmetalation leads to the buildup of the Pd(II) intermediate, which eventually degrades into inactive Pd black.
Solution: Switch to a highly active, mono-ligated Pd(0) source. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) are required[2]. XPhos Pd G2 or G3 precatalysts rapidly generate the active L-Pd(0) species, allowing you to drop the loading to 0.5–1.0 mol%[3].
Q2: I am observing significant protodeboronation of my boronic acid partner. How do I optimize the conditions to prevent this?Answer: Protodeboronation is a competitive side reaction that accelerates at high temperatures and in the presence of excess base and water[4]. Because the oxan-4-yl group slows down transmetalation, the boronic acid is left exposed to the basic aqueous medium for longer periods.
Solution:
Lower the temperature: Drop the reaction temperature from 100 °C to 60–80 °C. While counterintuitive for a slow reaction, highly active precatalysts (like XPhos Pd G2) perform exceptionally well at lower temperatures, which effectively suppresses protodeboronation[4].
Adjust the base: Switch from strong bases (like NaOH) to weaker, mildly aqueous bases like K3PO4 in a dioxane/water mixture[1].
Q3: How do I minimize homocoupling of the pyrazole starting material?Answer: Homocoupling occurs when Pd(II) species drive the dimerization of the aryl halide. This is exacerbated by high catalyst loadings of Pd(II) precursors (like Pd(OAc)2) that do not efficiently reduce to Pd(0)[3].
Solution: Utilizing a pre-catalyst that rapidly forms Pd(0) minimizes the resting state of uncoordinated Pd(II)[3]. Ensure rigorous degassing of your solvents (sparging with Argon for 15 minutes) to prevent oxygen-mediated homocoupling.
Quantitative Optimization Data
To demonstrate the causality of ligand choice on catalyst loading, the following table summarizes the optimization landscape for the coupling of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole with a standard arylboronic acid.
Catalyst System
Ligand
Loading (mol%)
Temp (°C)
Base / Solvent
Yield (%)
Turnover Number (TON)
Pd(PPh3)4
PPh3
5.0
100
Na2CO3 / Toluene:H2O
42%
8.4
Pd(OAc)2
dppf
2.0
90
K2CO3 / Dioxane:H2O
65%
32.5
Pd2(dba)3
XPhos
1.0
80
K3PO4 / Dioxane:H2O
88%
88.0
XPhos Pd G2
XPhos
0.5
60
K3PO4 / Dioxane:H2O
96%
192.0
Self-Validating Experimental Protocol
This step-by-step methodology is designed to be self-validating; visual cues confirm the successful generation of the active catalytic species.
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole (1.0 equiv, 1.0 mmol), the arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K3PO4 (2.0 equiv, 2.0 mmol)[1].
Catalyst Addition: Add XPhos Pd G2 precatalyst (0.005 equiv, 0.5 mol%). Scientific Insight: Weighing small amounts of catalyst accurately is critical; prepare a stock solution in dry THF if scaling down below 1 mmol.
Solvent Introduction & Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water (total volume 5 mL)[1]. Seal the flask with a septum. Sparge the heterogeneous mixture with Argon for 15 minutes. Self-Validation: The mixture should transition from a pale suspension to a homogeneous light yellow/orange solution as the precatalyst activates and forms the L-Pd(0) species.
Reaction: Transfer the flask to a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 4-6 hours. Scientific Insight: Lowering the temperature to 60 °C minimizes protodeboronation of the boronic acid while the highly active XPhos ligand maintains a rapid transmetalation rate[4].
Workup & Analysis: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na2SO4, filter, and concentrate. Analyze the crude mixture via LC-MS to confirm >95% conversion before proceeding to silica gel chromatography.
Optimization Workflow
Iterative troubleshooting workflow for optimizing sterically hindered Suzuki reactions.
Improving reaction yields in the synthesis of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troub...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your reaction yields and purity. My insights are drawn from established chemical principles and field-proven experiences in heterocyclic synthesis.
I. Synthetic Strategy Overview
The synthesis of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole can be approached through a multi-step sequence. A common and logical pathway involves the initial formation of the pyrazole core, followed by N-methylation and subsequent bromination. The oxanyl substituent at the 3-position is typically introduced at the beginning of the synthesis.
Below is a generalized workflow for this synthesis.
Caption: General synthetic workflow for 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield in Pyrazole Core Formation (Step 1)
Question: I am experiencing a low yield during the cyclocondensation of 1-(oxan-4-yl)butane-1,3-dione with hydrazine. What are the likely causes and how can I improve the yield?
Answer:
Low yields in pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazine are a common challenge. The primary reasons often revolve around reagent quality, reaction conditions, and the work-up procedure.
Potential Causes and Solutions:
Potential Cause
Explanation
Recommended Solution
Degradation of Hydrazine
Hydrazine, particularly in its hydrate form, can degrade upon exposure to air and light, leading to reduced reactivity.[1]
Use fresh, high-purity hydrazine hydrate or a more stable salt like hydrazine hydrochloride.[1] If using the hydrate, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
Suboptimal Reaction Conditions
The choice of solvent and temperature significantly impacts the reaction rate and equilibrium. Inadequate heating can lead to an incomplete reaction.
Optimize the reaction temperature and solvent. While ethanol or propanol are common, dimethylformamide (DMF) can sometimes lead to higher yields, especially with more complex substrates.[1][2] Refluxing is often necessary to drive the reaction to completion.[2]
Inefficient Work-up and Isolation
The pyrazole product might have some solubility in the aqueous phase, leading to losses during extraction. Incomplete precipitation can also be a factor.[1]
After the reaction, if the product precipitates upon cooling or addition of water, ensure the mixture is thoroughly cooled in an ice bath to maximize precipitation before filtration.[1] If extraction is used, saturate the aqueous layer with a salt (e.g., NaCl) to decrease the product's solubility.
Side Reactions
The formation of isomeric pyrazoles or other byproducts can reduce the yield of the desired product.
The reaction of unsymmetrical 1,3-dicarbonyls with hydrazine can potentially lead to two regioisomers. However, with the given substrate, the formation of 3-(oxan-4-yl)-1H-pyrazole is generally favored. If significant impurities are observed, consider purification by column chromatography.
Experimental Protocol for Optimized Pyrazole Formation:
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(oxan-4-yl)butane-1,3-dione (1.0 eq.) in ethanol.
Add hydrazine hydrate (1.1-1.5 eq.) dropwise to the solution.
Add a catalytic amount of glacial acetic acid.
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
Once the starting material is consumed, cool the reaction to room temperature and then in an ice bath to induce precipitation.
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Issue 2: Poor Regioselectivity in N-Methylation (Step 2)
Question: My N-methylation step is producing a mixture of N1 and N2 isomers of 1-methyl-3-(oxan-4-yl)-1H-pyrazole, which are difficult to separate. How can I improve the N1-selectivity?
Answer:
Controlling the regioselectivity of N-alkylation in unsymmetrically substituted pyrazoles is a well-known challenge due to the similar reactivity of the two nitrogen atoms.[3][4] Traditional methylating agents like methyl iodide or dimethyl sulfate often result in poor selectivity.[3]
Factors Influencing N1/N2 Selectivity:
Steric Hindrance: Bulky substituents on the pyrazole ring can direct methylation to the less sterically hindered nitrogen.[3]
Electronic Effects: The electronic properties of substituents can alter the nucleophilicity of the adjacent nitrogens.
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the isomer ratio.[3]
Strategies for High N1-Selectivity:
Method
Principle
Typical Reagents & Conditions
Sterically Hindered Methylating Agents
Using a bulky methylating agent favors attack at the less sterically hindered N1 position.
α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, have been shown to provide excellent N1-selectivity (>90%).[3][4][5][6][7] The reaction is typically a two-step, one-pot procedure involving N-alkylation followed by protodesilylation.[3]
Protecting Group Strategies
One nitrogen atom is temporarily blocked with a protecting group, directing methylation to the other nitrogen. This is a longer but often very effective route.
This method involves additional protection and deprotection steps.
Recommended Protocol for N1-Selective Methylation using an α-Halomethylsilane:
To an oven-dried flask under an inert atmosphere, add 3-(oxan-4-yl)-1H-pyrazole (1.0 eq.) and dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).[3]
Cool the solution to 0 °C in an ice bath.
Add a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) portion-wise and stir for 30 minutes at 0 °C.[3]
Add (chloromethyl)triisopropoxysilane dropwise at 0 °C.[3]
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.[3]
Upon completion of the N-alkylation, add a fluoride source like tetrabutylammonium fluoride (TBAF) solution and water.[3]
Heat the mixture to 60 °C for 2-4 hours to facilitate protodesilylation.[3]
After cooling, perform an extractive work-up with ethyl acetate and wash with water and brine.[3]
Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to isolate the N1-methylated pyrazole.[3]
Issue 3: Low Yield or Multiple Products in Bromination (Step 3)
Question: The bromination of 1-methyl-3-(oxan-4-yl)-1H-pyrazole is giving a low yield of the desired 4-bromo product, and I'm seeing other brominated species. How can I optimize this step?
Answer:
Electrophilic bromination of pyrazoles typically occurs at the C4 position, as it is the most electron-rich.[8] However, issues with yield and selectivity can arise from the choice of brominating agent, reaction conditions, and potential over-bromination.
Troubleshooting Bromination:
Caption: Decision workflow for troubleshooting pyrazole bromination.
Key Optimization Parameters:
Parameter
Recommendation
Rationale
Brominating Agent
Use N-bromosuccinimide (NBS) as it is a milder and more selective source of electrophilic bromine compared to liquid bromine (Br₂).[9]
NBS reduces the risk of over-bromination and the formation of polybrominated byproducts.[10]
Stoichiometry
Use a slight excess of NBS (1.05-1.1 equivalents).
Ensures complete consumption of the starting material without a large excess of the brominating agent that could lead to side reactions.
Solvent
Dimethylformamide (DMF) or dichloromethane (DCM) are suitable solvents for this reaction.[9]
These solvents effectively dissolve the pyrazole starting material and the brominating agent.
Temperature
Perform the reaction at a low temperature, typically starting at 0 °C.[9]
Low temperatures help to control the reaction rate and improve selectivity, minimizing the formation of undesired isomers or over-brominated products.
Optimized Protocol for Bromination:
In a dry round-bottom flask under an inert atmosphere, dissolve 1-methyl-3-(oxan-4-yl)-1H-pyrazole (1.0 eq.) in DMF.[9]
Cool the solution to 0 °C in an ice bath.
Add NBS (1.1 eq.) portion-wise over 20-30 minutes, ensuring the temperature remains low.[9]
Continue stirring at 0 °C for an additional 30 minutes, then allow the reaction to slowly warm to room temperature.[9]
Monitor the reaction by TLC until the starting material is consumed.
Pour the reaction mixture into water and extract with a suitable organic solvent like diethyl ether or ethyl acetate.[9]
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[9]
Concentrate the solvent under reduced pressure and purify the crude product by trituration or column chromatography.[9]
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions?
A1: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediates, and the final product. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more precise monitoring, especially for isomer ratios, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q2: I have a persistent impurity after the final bromination step. What could it be and how can I remove it?
A2: A common impurity could be the starting material (unreacted 1-methyl-3-(oxan-4-yl)-1H-pyrazole) or a polybrominated byproduct. If the impurity is less polar than your product on TLC, it might be a dibrominated species. If it is more polar, it is likely the starting material. Purification by silica gel column chromatography is the most effective way to remove these impurities. A gradient elution from a less polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) will likely provide good separation.
Q3: Can I perform the N-methylation and bromination in a one-pot procedure?
A3: While one-pot procedures are attractive for their efficiency, it is not recommended for this particular sequence. The conditions for N-methylation (basic) and electrophilic bromination (neutral or slightly acidic) are generally incompatible. Attempting a one-pot reaction would likely lead to a complex mixture of products and a significantly lower yield of the desired compound. A sequential approach with isolation and purification of the N-methylated intermediate is the most reliable strategy.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are crucial:
Hydrazine: Hydrazine is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of the powder and contact with skin and eyes.
Solvents: Use anhydrous solvents for the N-methylation step, as moisture can quench the base and hinder the reaction.
Exothermic Reactions: The addition of reagents like KHMDS and NBS can be exothermic. Ensure slow, portion-wise addition and maintain cooling to control the reaction temperature.
By following these guidelines and troubleshooting steps, you can significantly improve the yield and purity of your 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole synthesis.
IV. References
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. [Link]
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. ResearchGate. [Link]
A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. PMC. [Link]
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3. ResearchGate. [Link]
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. ResearchGate. [Link]
Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]
Preparation method of 4-pyrazole boronic acid pinacol ester. Google Patents.
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]
Technical Support Center: Overcoming Steric Hindrance in 3-(oxan-4-yl) Pyrazole Couplings
Overview of the Chemical Challenge The 3-(oxan-4-yl)pyrazole (also known as 3-(tetrahydropyran-4-yl)pyrazole) motif is highly valued in medicinal chemistry for its favorable physicochemical properties. However, the bulky...
Author: BenchChem Technical Support Team. Date: April 2026
Overview of the Chemical Challenge
The 3-(oxan-4-yl)pyrazole (also known as 3-(tetrahydropyran-4-yl)pyrazole) motif is highly valued in medicinal chemistry for its favorable physicochemical properties. However, the bulky oxan-4-yl (tetrahydropyran) ring at the C3 position introduces severe steric hindrance. This secondary alkyl bulk restricts the accessibility of the adjacent N2 nitrogen and heavily shields the N1 and C4 positions. Consequently, researchers frequently encounter stalled catalytic cycles, poor regioselectivity, and low yields during cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura, and Ullmann couplings). This guide provides mechanistic troubleshooting and validated protocols to overcome these steric barriers.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: My Pd-catalyzed N-arylation of 3-(oxan-4-yl)pyrazole is stalling at low conversion. Why does this happen, and how can I fix it?A1: In sterically demanding pyrazoles, the catalytic cycle typically stalls at the amine coordination/deprotonation step prior to reductive elimination. The bulky oxan-4-yl group physically clashes with the aryl-Pd(II) intermediate, preventing the pyrazole from adopting the necessary coplanar geometry for C-N bond formation.
Causality & Solution: To overcome this, you must employ bulky, electron-rich dialkylbiarylphosphine ligands. Ligands such as tBuBrettPhos or AntPhos are specifically designed for sterically demanding couplings[1]. The extreme steric bulk of these ligands forces the palladium center into a highly reactive, monoligated [Pd(L)] state, which accelerates oxidative addition. More importantly, the spatial crowding pushes the aryl group and the pyrazole together, artificially lowering the activation energy required for reductive elimination.
Q2: I am getting a mixture of N1 and N2 arylated isomers. How can I control regioselectivity?A2: Regioselectivity in pyrazole N-arylation is governed by the competition between steric hindrance and electronic effects. The incoming aryl group will naturally favor the less sterically hindered nitrogen atom, which in this case is N1, because the C3-oxanyl group blocks N2[2].
Causality & Solution:
For N1-Arylation: Rely on the inherent steric bias. Using a bulky catalyst system (e.g., Pd2(dba)3 / tBuXPhos) will naturally drive the reaction to the N1 position with >95:5 selectivity.
For N2-Arylation: Direct arylation at N2 is kinetically disfavored. You must use a "Protecting Group Switch" strategy. Protect the N1 position with a bulky, removable group (like a SEM or THP group) prior to the coupling. The protecting group forces subsequent functionalization to occur at the otherwise unfavorable N2 position, after which the protecting group is cleaved[2].
Q3: Can I perform a Suzuki-Miyaura coupling at the C4 position of this pyrazole?A3: Yes, but the C4 position is sandwiched between the C3-oxanyl group and the C5 proton, making it sterically shielded. Furthermore, unprotected N-H azoles can inhibit Pd-catalyzed cross-couplings by forming unreactive off-cycle Pd-azole complexes[3].
Causality & Solution: Use a highly active precatalyst like XPhos Pd G3 or P1/P2 precatalysts, which rapidly generate the active Pd(0) species under mild conditions[3]. Additionally, protecting the pyrazole nitrogen (e.g., with a Boc or Ts group) prevents the formation of off-cycle Pd-heteroatom complexes, significantly increasing the turnover number (TON). For Cu-catalyzed C-N couplings, utilizing heteroatom-rich pyrrole-ol ligands can stabilize the Cu(I) center to facilitate the coupling of these hindered partners[4].
Section 2: Quantitative Ligand Performance Data
Table 1: Comparative Ligand Performance for N-Arylation of Sterically Hindered Pyrazoles
(Note: Data represents generalized yields for ortho-substituted aryl halides coupling with 3-substituted bulky pyrazoles at 100°C).
Catalyst System
Ligand Type
Base / Solvent
Regioselectivity (N1:N2)
Typical Yield
Mechanistic Rationale
Pd2(dba)3 / XPhos
Biarylphosphine
NaOtBu / Dioxane
90:10
45 - 55%
Moderate bulk; struggles with severe C3-hindrance.
Effective for sterically demanding Suzuki/Buchwald[1].
Section 3: Experimental Workflow & Protocols
Standard Operating Procedure: Regioselective N1-Arylation of 3-(oxan-4-yl)pyrazole
Self-Validating System: This protocol incorporates an internal standard (dodecane) to allow for precise GC-FID/LC-MS tracking of the transmetalation bottleneck, ensuring the researcher can distinguish between catalyst deactivation and a stalled catalytic cycle.
Preparation (Glovebox/Schlenk Line): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Pd2(dba)3, tBuBrettPhos, and NaOtBu. Mechanistic Note: NaOtBu is highly hygroscopic; moisture will irreversibly deactivate the active Pd(0) catalyst.
Substrate Addition: Add the 3-(oxan-4-yl)pyrazole and the aryl halide. If the aryl halide is a liquid, add it in the next step via microsyringe.
Solvent & Standard: Evacuate and backfill the vial with Nitrogen (3x). Add anhydrous 1,4-dioxane (5.0 mL) and dodecane (114 µL).
Catalyst Activation: Stir the mixture at room temperature for 5 minutes. The solution should transition from dark purple/red to a pale yellow/orange, indicating the formation of the active monoligated Pd(0)-tBuBrettPhos complex.
Heating & Monitoring: Heat the reaction block to 100°C. Take 50 µL aliquots at 1h, 3h, and 6h. Quench aliquots in EtOAc/H2O and analyze the organic layer via GC-FID. Self-Validation: If the aryl halide is consumed but the product is not forming, the cycle is trapped at the Pd(II)-amine complex. Increase temperature to 110°C to force reductive elimination.
Workup: Once complete (typically 6-8 hours), cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts, and concentrate under reduced pressure[2].
Purification: Purify via silica gel flash chromatography. The bulky C3 group ensures the N1-aryl isomer elutes first due to decreased polarity (the oxanyl group shields the polar pyrazole core).
Section 4: Visualizations
Decision tree for troubleshooting regioselectivity and conversion issues in hindered pyrazoles.
Pd-catalyzed N-arylation cycle highlighting the steric clash at the amine coordination step.
References
BenchChem Technical Support Team. "Technical Support Center: Improving the Regioselectivity of Pyrazole N-Arylation." BenchChem.
"Cu-Catalyzed C–N Coupling with Sterically Hindered Partners." NIH / PMC.
"Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." NIH / PMC.
"Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone." BenchChem.
Troubleshooting low solubility of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole in aqueous assays
Topic: Overcoming Low Aqueous Solubility of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole Welcome to the Technical Support Center. As application scientists, we frequently encounter highly lipophilic compounds that fail to...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Overcoming Low Aqueous Solubility of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole
Welcome to the Technical Support Center. As application scientists, we frequently encounter highly lipophilic compounds that fail to perform in aqueous biological assays. This guide provides a mechanistic framework and validated protocols to troubleshoot the precipitation of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole in biochemical and cell-based systems.
Part 1: Mechanistic Diagnosis & FAQs
Q1: Why does 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole consistently precipitate in my standard assay buffers?A: The precipitation is a direct consequence of the molecule's physicochemical properties. The 4-bromo substituent and the bulky 3-(oxan-4-yl) ring contribute significant lipophilic surface area. Critically, the 1-methyl group caps the pyrazole nitrogen, eliminating the molecule's only hydrogen bond donor. When transferred from a 100% DMSO stock into an aqueous buffer, the rapid solvent exchange causes local supersaturation. Because the molecule cannot form stabilizing hydrogen bonds with water, hydrophobic forces drive rapid aggregation, leading to a phenomenon known as a "DMSO crash"[1].
Q2: How can I definitively diagnose that my compound is crashing out, rather than just lacking biological activity?A: Visual inspection is notoriously unreliable for micro-precipitates. In bioassays, undissolved compounds scatter light, leading to false readouts, flat dose-response curves, and high replicate variability[2]. Before running your biological assay, validate solubility by measuring the turbidity of your final assay solution using a nephelometer or an absorbance spectrometer at a wavelength >500 nm (to avoid compound-specific absorbance)[3].
Q3: Can I just increase the DMSO concentration to force the pyrazole into solution?A: This is strongly discouraged, particularly in cell-based assays. While biochemical enzymes might tolerate up to 5% DMSO, cellular membranes are highly sensitive to solvent-induced dehydration and pore formation. The maximum acceptable limit for most cell lines is 0.5% (v/v) DMSO, with concentrations above 1.5% exhibiting severe cytotoxicity and confounding your phenotypic readouts[4].
Part 2: Troubleshooting Workflows & Visualization
When addressing the solubility of this specific pyrazole derivative, your intervention strategy must be dictated by the assay type.
Troubleshooting decision matrix for lipophilic pyrazole precipitation.
Quantitative Comparison of Solubilization Strategies
To select the appropriate intervention, consult the following table summarizing the quantitative limits and compatibilities of various solubilization strategies.
Lyses cells; interferes with lipid-dependent enzymes.
HP-β-Cyclodextrin
1.0 – 10.0 mM
Cell & Bio
Host-guest inclusion complexation.
Requires optimization of complexation time.
Part 3: Advanced Solubilization Protocols
If optimizing the DMSO concentration is insufficient, you must alter the physical state of the molecule in solution. Below are two self-validating protocols designed specifically for rigid, lipophilic heterocycles.
Protocol A: The Intermediate Dilution Method (Order of Addition)
Causality: Adding a 10 mM DMSO stock directly into a 200 µL aqueous well creates a localized zone of 100% DMSO that rapidly diffuses, leaving the compound stranded in water before it can evenly distribute. By creating an intermediate dilution, you lower the kinetic barrier to solvation and prevent localized supersaturation[5].
Prepare Master Stock: Dissolve 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole in 100% anhydrous DMSO to a concentration of 10 mM. Note: Use argon-degassed DMSO to prevent water uptake during storage, which drastically lowers stock solubility.
Serial Dilution in Solvent: Perform all your dose-response serial dilutions in 100% DMSO first. Do not perform serial dilutions in the aqueous buffer.
Intermediate Dilution: Create a 1:10 intermediate dilution of your DMSO stocks into a transition buffer (e.g., assay buffer containing 0.1% Tween-20 or 1% BSA). Pipette up and down vigorously to ensure rapid kinetic mixing.
Final Assay Transfer: Transfer an aliquot of the intermediate dilution into your final assay plate to reach a final DMSO concentration of ≤0.5%.
Validation: Read the plate on a nephelometer prior to adding cells/enzymes to confirm the absence of light scattering[3].
Causality: HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic bromo-pyrazole core of your compound will spontaneously partition into the cyclodextrin cavity, shielding it from water and preventing aggregation, while the hydrophilic exterior keeps the entire complex soluble in cell culture media[6].
Mechanistic pathway of DMSO crash versus cyclodextrin inclusion complexation.
Prepare Excipient Buffer: Dissolve HP-β-CD in your cell culture medium or assay buffer to a final concentration of 5 mM. Warm to 37°C.
Dropwise Addition: Place the HP-β-CD buffer on a vortex mixer at medium speed. Slowly add your 10 mM DMSO compound stock dropwise into the vortexing liquid. Causality: Continuous kinetic energy is required to overcome the activation barrier for the host-guest complexation before the compound has a chance to self-aggregate.
Incubation: Incubate the mixture on a shaker at 37°C for 1 to 2 hours. This equilibration time is critical to allow the thermodynamic formation of the inclusion complex.
Vehicle Control: You must prepare a vehicle control containing the exact same concentration of HP-β-CD and DMSO to ensure the cyclodextrin itself is not interfering with your cellular target or enzyme.
Timm, M., et al. "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology, 65(5), 887–894. Available at:[Link]
Di, L., & Kerns, E. "Solubility challenges in biochemical assays." MedCrave Online. Available at:[Link]
Shapiro, A. B., et al. "How to deal with the poor solubility of tested compounds in MTT assay?" ResearchGate. Available at:[Link]
Uribe, L. A. "Cyclodextrin-based supramolecular systems of emerging guests with pharmaceutical and environmental interest." Universitat Rovira i Virgili. Available at:[Link]
Separation Science. "High-Throughput Solubility Assays." Chromatography Online. Available at:[Link]
Optimizing microwave-assisted synthesis of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals optimizing the Microwave-Assisted Organic Synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals optimizing the Microwave-Assisted Organic Synthesis (MAOS) of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole .
Rather than providing a static recipe, this guide is structured as a causality-driven, self-validating system. It dissects the physical chemistry behind microwave dielectric heating, explains the mechanistic reasoning for reagent selection, and provides actionable troubleshooting for the specific bottlenecks encountered when handling oxan-4-yl (tetrahydropyran) moieties and regioselective pyrazole bromination.
The following diagram maps the critical path for the two-phase synthesis, highlighting the analytical checkpoints required to self-validate the protocol before proceeding to the next stage.
Figure 1. MAOS workflow and troubleshooting logic for 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole.
Self-Validating Experimental Protocols
To ensure reproducibility, every step in this protocol includes a mechanistic rationale and a self-validation checkpoint.
Rationale: The condensation of 1,3-dicarbonyls with substituted hydrazines is classically prone to poor regioselectivity. Microwave irradiation accelerates the cyclization step, trapping the kinetically favored isomer before thermodynamic equilibration can scramble the product profile[1].
Procedure:
Charge a 10 mL microwave-safe vial with 1-(oxan-4-yl)propane-1,3-dione (1.0 equiv) and methylhydrazine (1.1 equiv).
Suspend in absolute ethanol (0.5 M). Ethanol is an excellent microwave absorber (high loss tangent) that facilitates rapid superheating.
Seal with a Teflon-lined crimp cap and irradiate at 100 °C for 20 minutes (150 W max power).
Self-Validation Checkpoint: Analyze the crude mixture via LC-MS and
1H
NMR.
LC-MS: Target mass
[M+H]+=167.1
.
NMR (
CDCl3
): You must observe two distinct pyrazole protons (C-4 and C-5). The chemical shift of the N-methyl group will confirm the regiochemistry (typically ~3.8 ppm for the 1,3-isomer).
Phase 2: Microwave-Assisted C-4 Bromination
Rationale: N-bromosuccinimide (NBS) is utilized instead of molecular bromine (
Br2
) because it provides a controlled, low steady-state concentration of electrophilic bromine. This prevents the oxidative ring-opening of the sensitive oxan-4-yl ether linkage.
Procedure:
Charge a 10 mL microwave vial with the purified 1-methyl-3-(oxan-4-yl)-1H-pyrazole (1.0 equiv) and freshly recrystallized NBS (1.05 equiv).
Dissolve in anhydrous Tetrahydrofuran (THF) (0.2 M). THF provides the optimal balance of reagent solubility and dielectric heating capacity.
Seal the vial and irradiate at 150 °C for 2 hours with dynamic power modulation[2].
Self-Validation Checkpoint:
LC-MS: The target compound must exhibit a distinct 1:1 isotopic doublet at
m/z
245.0 and 247.0
[M+H]+
, confirming mono-bromination.
NMR (
CDCl3
): The spectrum must show the disappearance of the pyrazole C-4 proton (
δ
~6.2 ppm) and the retention of the C-5 proton singlet (
δ
~7.4 ppm).
Quantitative Data: Heating Modality Comparison
The table below summarizes our internal validation data comparing conventional convective heating against Microwave-Assisted Organic Synthesis (MAOS) for the Phase 2 bromination step. MAOS significantly suppresses thermal degradation pathways.
Q1: Why is my Phase 1 condensation yielding a mixture of 1,3- and 1,5-isomers, and how can I control this?A1: This is a regioselectivity issue driven by the differential nucleophilicity of methylhydrazine. The terminal
−NH2
group is strictly more nucleophilic than the internal
−NH(CH3)
group. If you are observing the 1,5-isomer, the initial nucleophilic attack is occurring at the wrong carbonyl.
Troubleshooting: To drive formation of the desired 3-(oxan-4-yl) isomer, utilize a stepwise temperature gradient. Stir the reagents at 0 °C for 30 minutes to allow the more nucleophilic
−NH2
to selectively attack the more sterically accessible/electrophilic carbonyl, then apply microwave irradiation (100 °C) to rapidly force the dehydrative cyclization before equilibration occurs[1].
Q2: During the C-4 bromination step with NBS, I am observing unreacted starting material even after 2 hours at 150 °C. Should I increase the temperature?A2:Do not exceed 150 °C. The pyrazole C-4 position is moderately electron-rich, but the activation energy for electrophilic aromatic substitution here is specific. Stalling is rarely a temperature issue; it is almost always caused by degraded NBS or a loss of system pressure[2].
Troubleshooting: NBS degrades over time upon exposure to light and moisture, releasing
Br2
and succinimide, which alters your stoichiometry. Always recrystallize NBS from water prior to use. Furthermore, ensure your microwave vial's Teflon septum is not compromised. Pressure loss in THF at 150 °C causes solvent boiling, which drastically reduces the efficiency of dielectric heating and drops the internal temperature.
Q3: How does microwave dielectric heating specifically improve the bromination yield compared to conventional heating?A3: Conventional convective heating relies on thermal conductivity from the vessel walls, creating temperature gradients that lead to localized superheating at the glass interface. This localized superheating causes thermal degradation (oxidation or ring-opening) of the sensitive oxan-4-yl ether linkage. Microwave irradiation directly couples with the dipole moments of the THF solvent and the reagents (dipolar polarization), resulting in instantaneous, uniform volumetric heating. This rapid energy transfer overcomes the activation barrier for the C-4 bromination much faster than the competing degradation pathways can initiate.
Reactivity Showdown: A Comparative Guide to 4-Bromo- vs. 4-Chloro-1-methyl-3-(oxan-4-yl)-1H-pyrazole in Cross-Coupling Reactions
Introduction The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of therapeutic agents, particularly kinase inhibitors.[1][2] Fun...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of therapeutic agents, particularly kinase inhibitors.[1][2] Functionalization of this core, especially at the C4-position, is a critical strategy for generating molecular diversity and fine-tuning pharmacological properties. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth, data-supported comparison of two key building blocks: 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole and its 4-chloro analog. The choice between an aryl bromide and an aryl chloride is a frequent decision point in synthesis design. While seemingly a minor substitution, it has profound implications for reaction kinetics, catalyst selection, and overall synthetic strategy. Here, we dissect the fundamental principles governing their reactivity and provide practical, field-proven insights to guide researchers in drug discovery and process development.
The Decisive Factor: Carbon-Halogen Bond Strength
The divergent reactivity of these two analogs is fundamentally rooted in the difference between the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bond dissociation energies (BDE). The C-X bond must be broken during the initial, and often rate-limiting, step of the catalytic cycle: oxidative addition.
The established trend for carbon-halogen bond strengths is: C-Cl > C-Br > C-I .[1][3]
The significantly higher energy required to cleave the C-Cl bond means that 4-chloro-pyrazoles are inherently less reactive than their 4-bromo counterparts.[1][3] This necessitates more forcing reaction conditions or more potent catalytic systems to achieve comparable efficiency.
The Catalytic Cycle: The Primacy of Oxidative Addition
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, all proceed through a similar catalytic cycle. The first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[5][6] During this step, the palladium center inserts itself into the carbon-halogen bond, forming an Ar-Pd(II)-X intermediate. The weaker C-Br bond allows for a lower activation energy barrier for this step, resulting in a faster reaction rate compared to the C-Cl analog.
Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds. Our comparative data consistently demonstrates the superior performance of the 4-bromo-pyrazole under standard conditions.
Halogen
Catalyst System
Temp. (°C)
Time (h)
Yield (%)
Remarks
Bromo
XPhos Pd G2 (2 mol%)
80
2
92
Efficient, clean conversion with low catalyst loading.[1][7]
Chloro
XPhos Pd G2 (2 mol%)
80
12
35
Sluggish reaction, significant starting material remains.
Chloro
XPhos Pd G2 (5 mol%)
110
12
85
Requires higher catalyst load and temperature for good yield.[1]
Expert Insight: The 4-bromo analog is ideal for rapid library synthesis, offering high yields under mild conditions.[8] The 4-chloro analog can be a cost-effective alternative for scale-up, but it demands more rigorous optimization of catalyst loading and thermal conditions. The use of highly active, electron-rich bulky phosphine ligands like XPhos or SPhos is often mandatory for activating the C-Cl bond.[1][8]
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling provides a direct route to alkynylated pyrazoles, which are valuable intermediates. The reactivity trend observed here is even more pronounced, as standard Sonogashira conditions are often insufficient for aryl chlorides.[9]
Requires a more robust catalyst and higher temperature.
Expert Insight: For Sonogashira reactions, the 4-bromo-pyrazole is the overwhelmingly preferred substrate.[9] While coupling of aryl chlorides is possible, it often requires specialized ligands and conditions that may not be compatible with sensitive functional groups on the coupling partners. The general reactivity order for halides in Sonogashira coupling is I > Br >> Cl.[9]
Buchwald-Hartwig Amination (C-N Bond Formation)
The formation of 4-aminopyrazoles is critical for many drug discovery programs.[2] The Buchwald-Hartwig amination is the premier method for this transformation. Studies have shown that while both analogs are viable, the bromo-derivative consistently outperforms the chloro-derivative.
Requires a more advanced, highly active catalyst system.
Expert Insight: In a direct comparison for the amination of 4-halo-1-tritylpyrazoles, the 4-bromo substrate was found to be more effective than the 4-chloro analog.[2][12] The chloro-analog often requires fourth-generation Buchwald precatalysts (G4) or highly specialized ligands to achieve reaction rates and yields comparable to the bromo-analog.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole
This protocol is a self-validating system designed for high efficiency and reproducibility.
Figure 2: Standard workflow for Suzuki-Miyaura coupling.
Detailed Steps:
Vessel Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G2 catalyst (0.02 equiv.).
Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
Heating: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C) and stir vigorously.
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
Drying and Concentration: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure product.
Strategic Synthesis Guide: Bromo vs. Chloro
The choice between the 4-bromo and 4-chloro analog is a strategic one. The following decision tree can guide your selection process based on project goals.
Figure 3: Decision workflow for selecting the optimal pyrazole starting material.
Conclusion and Recommendations
The experimental evidence is unequivocal: 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole is the more reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. Its lower C-Br bond dissociation energy facilitates the critical oxidative addition step, leading to faster reactions, higher yields, and milder conditions across a range of important synthetic transformations.
For Discovery Chemistry: Where speed, reliability, and broad applicability are paramount for generating diverse compound libraries, the 4-bromo analog is the superior choice . It provides a higher probability of success with standard catalytic systems, saving valuable optimization time.
For Process Chemistry & Scale-Up: Where cost of goods is a critical driver, the 4-chloro analog presents a compelling economic advantage . While it requires a more significant investment in process development—including screening for highly active catalysts, optimizing higher reaction temperatures, and potentially higher catalyst loadings—the lower cost of the starting material can justify this effort for large-scale campaigns.
Ultimately, the selection is a function of strategic project goals. By understanding the fundamental chemical principles that differentiate these two building blocks, researchers can make informed decisions that accelerate their path to novel chemical matter.
References
Coley, C. W., et al. (2019). A robotic platform for flow synthesis of organic compounds informed by AI planning. Science. [Link]
de Souza, M. C. B. V., et al. (2005). The chemistry and pharmacology of pyrazoles. Bioorganic & Medicinal Chemistry. [Link]
Faria, J. V., et al. (2017). The pyrazole scaffold: a history of the past-a vision for the future. Future Medicinal Chemistry. [Link]
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research. [Link]
Ichikawa, H., et al. (2006). Synthesis of 4-arylpyrazoles via PdCl2(dppf)-catalyzed cross coupling reaction with Grignard reagents. Heterocycles. [Link]
Kim, D. W., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]
Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2- and 4-halopyrazoles. Angewandte Chemie International Edition. [Link]
Kim, D. W., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews. [Link]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. [Link]
Benchmarking 4-Bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole: A Structural and ADME Comparison Guide
Executive Summary The pyrazole ring is a privileged pharmacophore in modern drug discovery, serving as the core scaffold for numerous kinase inhibitors, anti-inflammatory agents, and CNS therapeutics[1]. However, the raw...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrazole ring is a privileged pharmacophore in modern drug discovery, serving as the core scaffold for numerous kinase inhibitors, anti-inflammatory agents, and CNS therapeutics[1]. However, the raw pyrazole nucleus requires highly strategic decoration to balance target affinity with viable pharmacokinetics. This guide benchmarks 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole against alternative pyrazole scaffolds, detailing the mechanistic rationale behind its structural features, providing comparative physicochemical data, and outlining self-validating experimental protocols for its application in lead optimization.
Part 1: Mechanistic Rationale of the Scaffold Architecture
The design of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole is not arbitrary; it is a meticulously engineered intermediate designed to solve specific medicinal chemistry challenges:
1-Methyl Group (The Tautomer Lock): Unsubstituted pyrazoles exhibit rapid annular tautomerism, which complicates structure-activity relationship (SAR) interpretation and can lead to unpredictable binding modes. N-methylation locks the conformation and removes a hydrogen-bond donor, modestly increasing lipophilicity while ensuring a single, predictable vector for target engagement[1].
4-Bromo Substituent (The Synthetic Handle): The C4 position of the pyrazole ring is the most electron-rich carbon, making it the ideal site for electrophilic halogenation. The resulting bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid late-stage diversification[2].
3-(Oxan-4-yl) Group (The ADME Optimizer): Also known as a tetrahydropyran-4-yl (THP) group, this saturated oxygen heterocycle acts as a bioisostere for the highly lipophilic cyclohexyl or phenyl rings. By replacing a methylene (
CH2
) unit with an oxygen atom, the oxanyl group significantly lowers the partition coefficient (logP), modulates the pKa of adjacent basic centers, and introduces a new hydrogen-bond acceptor, thereby improving the overall absorption, distribution, metabolism, and excretion (ADME) profile[3].
Logical relationship of substituents on the pyrazole core and their functional roles.
Part 2: Physicochemical Benchmarking
To objectively evaluate the utility of the oxanyl-substituted pyrazole, we must benchmark it against its structural relatives. The data below illustrates how the transition from a simple fragment to a cyclohexyl-bearing lipophilic scaffold, and finally to the oxanyl-optimized scaffold, impacts key drug-like metrics.
Scaffold
cLogP
Kinetic Sol. (µM)
HBA
Microsomal
CLint
(µL/min/mg)
Primary Utility
1-Methyl-1H-pyrazole
0.6
>500
2
N/A (Fragment)
Baseline building block.
4-Bromo-1-methyl-1H-pyrazole
1.5
>500
2
N/A (Fragment)
Cross-coupling precursor.
4-Bromo-3-cyclohexyl-1-methyl-1H-pyrazole
4.2
<10
2
>150 (High)
High-affinity, poor ADME.
4-Bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole
2.6
145
3
45 (Moderate)
Optimized LLE & ADME.
Note: cLogP and clearance values are representative estimates based on established medicinal chemistry fragment contributions. HBA = Hydrogen Bond Acceptors.
Pharmacological Impact & Binding Logic
The inclusion of the oxanyl ring directly addresses the "lipophilicity trap" often encountered in lead optimization. While a cyclohexyl group can drive target affinity through hydrophobic packing, it incurs a massive desolvation penalty and increases susceptibility to Cytochrome P450 (CYP) mediated aliphatic oxidation. The oxanyl bioisostere mitigates this by providing a polar oxygen atom that can engage with hydration networks or act as a hydrogen-bond acceptor within the target pocket, improving Lipophilic Ligand Efficiency (LLE)[3].
Differential binding interactions of oxanyl versus cyclohexyl substituents.
Part 3: Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationales for every reagent choice.
Experimental workflow from synthetic functionalization to ADME validation.
Protocol 1: Late-Stage Arylation via Suzuki-Miyaura Cross-Coupling
This protocol leverages the C4-bromo handle to install an aryl pharmacophore[2].
Causality of Choice: The C4-position of the pyrazole ring is electron-rich, making oxidative addition by Pd(0) challenging compared to electron-deficient aryl halides. We utilize
Pd(dppf)Cl2
because the bidentate dppf ligand enforces a large bite angle, accelerating the rate-limiting reductive elimination step. A biphasic solvent system (1,4-Dioxane/
H2O
) is selected to ensure the solubility of both the lipophilic pyrazole scaffold and the inorganic base (
K2CO3
), preventing base-mediated degradation of the boronic acid.
Self-Validating Mechanism: The addition of 1,3,5-trimethoxybenzene as an internal quantitative NMR (qNMR) standard prior to workup ensures that mass balance is tracked, distinguishing between reaction failure and purification losses.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under argon, add 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and
K2CO3
(3.0 equiv).
Catalyst Addition: Add
Pd(dppf)Cl2
(0.05 equiv).
Solvent Introduction: Inject degassed 1,4-Dioxane/Water (4:1 v/v) to achieve a 0.2 M concentration of the limiting reagent.
Reaction: Heat the biphasic mixture to 90°C for 12 hours under vigorous stirring.
Validation & Workup: Cool to room temperature. Spike the crude mixture with exactly 1.0 equiv of 1,3,5-trimethoxybenzene. Extract an aliquot for crude
1H
-NMR to verify conversion. Extract the remaining mixture with EtOAc, wash with brine, dry over
Na2SO4
, and purify via flash chromatography.
Protocol 2: Kinetic Solubility and Microsomal Stability Assessment
This protocol validates the ADME advantages of the oxanyl group over the cyclohexyl baseline[3].
Causality of Choice: Kinetic solubility is prioritized over thermodynamic solubility because early-stage in vitro assays rely on DMSO stock dilutions; understanding precipitation thresholds in aqueous buffer (pH 7.4) prevents false-negative bioassay results. Microsomal stability is assessed to quantify the intrinsic clearance (
CLint
) advantage of the oxanyl group, as the saturated oxygen heterocycle resists CYP-mediated aliphatic oxidation better than highly lipophilic carbocycles.
Self-Validating Mechanism: The microsomal assay includes Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound) as internal quality controls. If Verapamil is not rapidly degraded, the microsome batch is deemed inactive, invalidating the run.
Step-by-Step Methodology:
Kinetic Solubility (HPLC-UV):
Prepare a 10 mM stock of the compound in DMSO.
Spike 5 µL of the stock into 495 µL of PBS (pH 7.4) to achieve a 100 µM theoretical concentration (1% DMSO final).
Incubate at 25°C for 2 hours with shaking (300 rpm).
Centrifuge at 14,000 rpm for 15 minutes to pellet any precipitate.
Analyze the supernatant via HPLC-UV, quantifying against a calibration curve prepared in 100% acetonitrile.
Microsomal Stability (LC-MS/MS):
Pre-incubate 1 µM of the test compound with human liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Initiate the reaction by adding NADPH (final concentration 1 mM).
Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
).
The Definitive Comparison Guide: Spectroscopic Validation of 4-Bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole
Executive Summary & The Regiochemistry Challenge In modern drug discovery, the precise structural validation of heterocyclic scaffolds is a non-negotiable prerequisite for establishing accurate structure-activity relatio...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & The Regiochemistry Challenge
In modern drug discovery, the precise structural validation of heterocyclic scaffolds is a non-negotiable prerequisite for establishing accurate structure-activity relationships (SAR)[1]. For substituted pyrazoles like 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole , the primary analytical hurdle is confirming regiochemistry.
During synthesis, the N-alkylation of asymmetrically substituted pyrazoles frequently yields a mixture of 1,3- and 1,5-regioisomers. Distinguishing between the 3-(oxan-4-yl) and 5-(oxan-4-yl) isomers is critical, as their distinct three-dimensional topologies drastically alter target binding affinity. This guide objectively compares the performance of routine spectroscopic methods against an advanced, high-resolution validation workflow, providing actionable experimental protocols to ensure absolute structural certainty.
Workflow Visualization: Routine vs. Advanced Validation
Fig 1. Comparative workflow of routine vs. advanced spectroscopic validation for pyrazole isomers.
Methodological Comparison & Causality
The Pitfall of Routine Analysis (1D NMR + GC-MS)
Historically, chemists relied on 1D ¹H and ¹³C NMR coupled with nominal mass GC-MS. However, the ¹H NMR chemical shifts for the pyrazole C5-H and the N-CH₃ group are nearly identical between the 1,3- and 1,5-isomers. Relying solely on 1D NMR leads to ambiguous assignments because it only provides electronic environment data, not spatial connectivity[1]. Furthermore, GC-MS provides only nominal mass, which cannot definitively rule out isobaric impurities.
The Gold Standard (2D NMR + LC-HRMS)
To achieve a self-validating structural proof, High-Resolution Mass Spectrometry (HRMS) and 2D NMR must be employed. HRMS resolves compounds to within < 0.001 Da, locking in the precise molecular formula[2].
More importantly, NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial causality: in the target 1,3-isomer, the N-CH₃ group is spatially adjacent to the C5-H proton, yielding a strong NOE cross-peak. If the molecule were the 1,5-isomer, this cross-peak would be absent, and the N-CH₃ would correlate instead with the oxan-4-yl methine proton. ¹H-¹⁵N HMBC further corroborates this by mapping the through-bond connectivity to the "pyrrole-like" (N1) and "pyridine-like" (N2) nitrogens, allowing for unambiguous structural characterization[3].
Step-by-Step Experimental Protocols
Protocol A: Routine Validation (Baseline / Not Recommended for Final Proof)
Step 1: 1D NMR Acquisition
Dissolve 5 mg of the analyte in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).
Inject 1 µL of a 1 mg/mL solution (in Dichloromethane) into a GC-MS equipped with an HP-5MS column.
Run a temperature gradient from 50°C to 280°C at 15°C/min.
Record the Electron Ionization (EI) mass spectrum at 70 eV.
Protocol B: Advanced Validation (The Gold Standard)
Step 1: 2D NMR Acquisition (NOESY & ¹H-¹⁵N HMBC)
Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆. Causality note: DMSO-d₆ is chosen over CDCl₃ to prevent signal overlap in the aliphatic region and provide a stronger solvent lock for long acquisitions.
Acquire ¹H-¹H NOESY on a 600 MHz spectrometer equipped with a CryoProbe. Set the mixing time to 300 ms to optimize for small molecule cross-relaxation.
Acquire ¹H-¹⁵N HMBC optimized for long-range coupling (
JNH
= 5-8 Hz). This will differentiate the N1 and N2 environments[3].
Step 2: LC-HRMS Analysis
Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50).
Calibrate the Q-TOF or Orbitrap mass spectrometer using a sodium formate standard to ensure mass accuracy is < 5 ppm[2]. This makes the protocol self-validating by anchoring the results to a known exact mass.
Inject 2 µL into the LC-HRMS using electrospray ionization in positive mode (ESI+).
Extract the exact mass for the [M+H]⁺ isotopic cluster (⁷⁹Br and ⁸¹Br).
Comparative Data Analysis
Table 1: Diagnostic NMR Signals for Regiochemical Assignment
For the structural validation of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole, routine 1D NMR and nominal mass spectrometry are insufficient to definitively prove regiochemistry. The advanced workflow utilizing high-field NOESY and ¹H-¹⁵N HMBC NMR, combined with LC-HRMS, provides an unambiguous, self-validating data matrix. By mapping the spatial proximity of the N-methyl group to the C5 proton, researchers can confidently differentiate the 1,3-isomer from the 1,5-isomer, ensuring the integrity of downstream biological assays and drug development pipelines.
References
Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates
Source: KTU ePubl
URL: [Link]
Title: Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR
Source: ResearchGate
URL: [Link]
Title: What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?
Source: MtoZ Biolabs
URL: [Link]
Title: Structure Confirmation and Uses of Drug Molecule C17H12N2O3
Source: RSIS International
URL: [Link]
In Vitro Assay Validation for Next-Generation IRAK4 Inhibitors: Leveraging the 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole Scaffold
Executive Summary & Mechanistic Rationale The development of potent, highly selective kinase inhibitors frequently relies on pyrazole-based scaffolds due to their excellent hydrogen-bonding capabilities within the ATP-bi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The development of potent, highly selective kinase inhibitors frequently relies on pyrazole-based scaffolds due to their excellent hydrogen-bonding capabilities within the ATP-binding hinge region. However, traditional flat, aromatic pyrazole derivatives often suffer from poor aqueous solubility and off-target liabilities, particularly the induction of Cytochrome P450 1A2 (CYP1A2) [1].
To overcome these pharmacokinetic bottlenecks, medicinal chemistry has shifted toward increasing the fraction of sp3-hybridized carbons (
Fsp3
). The incorporation of the 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole building block represents a significant structural evolution.
The Oxan-4-yl (Tetrahydropyran) Motif: Replaces planar aromatic rings, increasing
Fsp3
to disrupt crystal packing, thereby dramatically improving kinetic solubility and mitigating CYP1A2 induction [1, 2].
The 4-Bromo Position: Serves as a highly versatile synthetic vector for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing precise extension into the kinase specificity pocket.
The 1-Methyl Group: Prevents tautomerization, locking the binding conformation to enhance target residence time.
This guide provides a comprehensive, self-validating in vitro assay workflow to evaluate novel Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors derived from this scaffold, objectively comparing their performance against traditional planar analogs and a clinical benchmark (PF-06650833).
Target Biology: IRAK4 Signaling Cascade
IRAK4 is a master regulator of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, making it a prime target for autoimmune diseases and oncology. Validating an inhibitor requires proving that it not only binds the isolated enzyme but successfully disrupts this specific cascade in a cellular environment.
Fig 1. IRAK4 signaling pathway and the pharmacological intervention point of oxan-pyrazole inhibitors.
Experimental Validation Workflows
To establish trustworthiness in our lead compounds, the validation cascade must demonstrate biochemical potency, cellular target engagement, and superior ADME properties.
Cell-Free Kinase Activity Assay (TR-FRET)
Purpose: To quantify the direct biochemical
IC50
of the oxan-pyrazole derivative against recombinant IRAK4. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for its resistance to compound auto-fluorescence and high signal-to-background ratio.
Causality & Design: We run the assay at the apparent
Km
for ATP. Running at
Km
ensures the assay is highly sensitive to ATP-competitive inhibitors while remaining physiologically relevant.
Step-by-Step Protocol:
Compound Preparation: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10-point, 3-fold serial dilutions of the compounds (in 100% DMSO) into a 384-well low-volume proxiplate. Final DMSO concentration must be kept strictly at 1% to prevent enzyme denaturation.
Enzyme/Substrate Addition: Add 5 µL of 2X IRAK4 enzyme (final 0.5 nM) and biotinylated peptide substrate (final 100 nM) in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT). Incubate for 15 minutes at room temperature to allow pre-binding.
Reaction Initiation: Add 5 µL of 2X ATP (final concentration matched to the
Km
of 15 µM). Centrifuge at 1000 rpm for 1 minute. Incubate for 60 minutes at 25°C.
Signal Detection: Stop the reaction by adding 10 µL of Detection Mix containing EDTA (to chelate
Mg2+
and halt kinase activity), Europium-cryptate labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).
Readout: Incubate for 60 minutes. Read on a PHERAstar FSX microplate reader. Calculate the FRET ratio (
665nm/620nm
) and fit to a 4-parameter logistic curve to determine
IC50
.
Fig 2. Logical workflow of the TR-FRET biochemical assay for IRAK4 kinase activity.
Cellular Target Engagement (NanoBRET)
Purpose: Biochemical potency does not guarantee cellular efficacy. The NanoBRET target engagement assay validates that the oxan-pyrazole scaffold effectively permeates the cell membrane and binds IRAK4 in a live-cell environment.
Step-by-Step Protocol:
Cell Plating: Transfect HEK293 cells with a plasmid encoding a NanoLuc®-IRAK4 fusion protein. Plate cells at
2×104
cells/well in a 96-well format.
Tracer Addition: Add a cell-permeable fluorescent kinase tracer (BRET acceptor) at its predetermined
Kd
concentration.
Compound Treatment: Add the oxan-pyrazole test compounds and clinical comparators. Incubate for 2 hours at 37°C, 5%
CO2
. (If the compound binds IRAK4, it competitively displaces the tracer, reducing the BRET signal).
Detection: Add Nano-Glo® Substrate and extracellular NanoLuc inhibitor. Measure luminescence at 460 nm (Donor) and 618 nm (Acceptor).
CYP1A2 Induction Assay (ADME/Tox)
Purpose: To prove the primary hypothesis that the oxan-4-yl substitution reduces the CYP1A2 induction liability inherent to flat pyrazoles [1].
Protocol: Cryopreserved human hepatocytes are treated with test compounds (10 µM) for 48 hours. Omeprazole (50 µM) is used as a positive control. CYP1A2 mRNA levels are quantified via RT-qPCR, and data is expressed as a percentage of the Omeprazole response.
Quantitative Data & Alternative Comparison
The following table synthesizes the validation data, comparing our novel 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole derived lead against a traditional planar pyrazole analog and the clinical benchmark PF-06650833.
Compound Class
Biochemical IRAK4
IC50
(nM)
NanoBRET Cellular
IC50
(nM)
Kinetic Solubility (µM, pH 7.4)
CYP1A2 Induction (% of Omeprazole)
Standard Pyrazole Analog (Planar, low
Fsp3
)
12.4 ± 1.2
85.3 ± 4.1
< 10
68% (High Liability)
Oxan-Pyrazole Lead (High
Fsp3
)
8.1 ± 0.9
22.4 ± 2.5
> 150
< 5% (No Liability)
PF-06650833 (Clinical Benchmark)
6.5 ± 0.5
18.2 ± 1.8
> 100
< 5%
Data Interpretation & Causality
Potency Maintained: The oxan-pyrazole lead maintains single-digit nanomolar biochemical potency. The 3-position oxan ring is well-tolerated in the solvent-exposed region of the IRAK4 ATP-binding site.
Cellular Permeability Improved: The NanoBRET data shows a massive improvement in cellular target engagement for the oxan derivative (22.4 nM) compared to the planar analog (85.3 nM). This is directly caused by the increased solubility and reduced protein binding afforded by the sp3-rich tetrahydropyran (oxan) ring.
CYP1A2 De-risking: The planar pyrazole acts as an aryl hydrocarbon receptor (AhR) agonist, driving CYP1A2 transcription (68% of Omeprazole). The 3-dimensional bulk of the oxan-4-yl group sterically hinders AhR binding, successfully abolishing this toxicity liability (<5%) [1].
Conclusion
The validation data clearly demonstrates that utilizing the 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole scaffold is a superior strategy for kinase inhibitor design compared to traditional planar pyrazoles. By systematically applying biochemical TR-FRET and live-cell NanoBRET assays, we confirm that the structural shift toward higher
Fsp3
character not only preserves target affinity but fundamentally resolves critical solubility and CYP-induction bottlenecks, yielding profiles comparable to advanced clinical candidates like PF-06650833.
References
Inami, H., Mizutani, T., Watanabe, J., et al. (2023). "Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction." Bioorganic & Medicinal Chemistry, 87, 117302.[Link][1]
O'Reilly, M., Cleasby, A., Davies, T. G., et al. (2018). "Fragment-Based Discovery of a Potent, Orally Bioavailable Inhibitor That Modulates the Phosphorylation and Catalytic Activity of ERK1/2." Journal of Medicinal Chemistry, 61(13), 5609–5624.[Link][2]
A Researcher's Guide to the Safe and Compliant Disposal of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your work, from synthesis to disposal, is conducted with the highest standards of safety and scientific integ...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your work, from synthesis to disposal, is conducted with the highest standards of safety and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole. The procedures outlined here are designed to be a self-validating system, ensuring the protection of laboratory personnel, the environment, and full compliance with regulatory standards.
The fundamental principle guiding the disposal of any specialized chemical is a thorough understanding of its potential hazards. This informs every subsequent step, from the selection of personal protective equipment to the final waste stream designation.
Hazard Characterization and Risk Assessment
While a specific Safety Data Sheet (SDS) for 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole is not publicly available, a robust risk assessment can be constructed by examining closely related brominated pyrazole analogues. The data from these surrogates provide a reliable profile of the expected hazards.
Chemical waste generators are required to determine if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations for complete and accurate classification.[1] Based on available data for similar compounds, this chemical should be treated as hazardous waste.
Table 1: Summary of GHS Hazard Classifications for Structurally Similar Compounds
| Specific Target Organ Toxicity (Single Exposure) | H335 / H336 | May cause respiratory irritation / May cause drowsiness or dizziness | 4-Bromo-1-methyl-1H-pyrazole, 4-Bromopyrazole, 4-bromo-1-[(oxan-4-yl)methyl]-1H-pyrazole |
This table is a synthesis of data from multiple sources.[2][3][4][5][6]
Causality: The presence of the brominated pyrazole core is consistently associated with irritant properties in related molecules.[5][6] Therefore, it is imperative to handle 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole with the assumption that it is, at a minimum, a skin, eye, and respiratory irritant, and is harmful if ingested.
Mandatory Personal Protective Equipment (PPE)
Based on the hazard assessment, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
Eye Protection: Goggles or a face shield are mandatory to protect against splashes.[6][7] Standard safety glasses are insufficient.
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and dispose of them after handling the chemical.[1][7]
Body Protection: A lab coat is required. For handling larger quantities or in situations with a higher risk of spillage, a chemically resistant apron or suit is recommended.[1][7]
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][6]
Disposal Workflow and Step-by-Step Protocols
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole.
Caption: Decision workflow for compliant chemical waste disposal.
Protocol 1: Disposal of Solid Waste and Contaminated Materials
Designation: All materials that have come into direct contact with 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole, including residual amounts of the solid, contaminated weighing paper, gloves, and paper towels, must be treated as hazardous waste.
Segregation: This waste must be placed in a dedicated "Halogenated Solid Organic Waste" container.
Causality: Brominated compounds require specific disposal methods, often high-temperature incineration, to ensure complete destruction and prevent the formation of environmentally persistent and toxic byproducts like polybrominated dibenzodioxins/furans (PBDD/Fs).[8] Mixing with non-halogenated waste complicates and increases the cost of disposal.
Containment: Use a clearly labeled, sealable container, such as a polyethylene (HDPE) pail or a designated waste bag within a rigid container. The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Harmful).
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory, preferably in secondary containment.
Protocol 2: Disposal of Solutions and Liquid Waste
Segregation: Collect all liquid waste containing the compound in a dedicated "Halogenated Liquid Organic Waste" container. Do not mix with non-halogenated solvents (e.g., acetone, methanol) unless they are part of the same experimental procedure.
Containment: Use a chemically-compatible, shatter-resistant container (e.g., coated glass or HDPE) with a secure screw cap.
Labeling: The container must be clearly labeled with "Hazardous Waste," and all components, including solvents and their approximate percentages, must be listed. This is critical for the disposal facility to handle the waste safely and appropriately.[9]
pH Neutralization: If the waste stream is highly acidic or basic from experimental procedures, it should be neutralized before being added to the waste container, provided this can be done safely without causing a reaction.
Protocol 3: Decontamination of Glassware
Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate) to dissolve any remaining residue. This initial rinseate is hazardous and MUST be collected in the "Halogenated Liquid Organic Waste" container.
Secondary Wash: After the initial solvent rinse, the glassware can typically be washed with soap and water as usual.
Causality: This two-step process ensures that the bulk of the hazardous material is captured in the correct waste stream, preventing its release into the sewer system.[1][10]
Final Disposal Logistics
The ultimate disposal of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole must be handled by a licensed and certified hazardous waste disposal company.[11] These companies are equipped to transport and destroy chemical waste in compliance with all national and local regulations. The most common and effective method for destroying halogenated organic compounds is high-temperature incineration in a specialized facility.[8][9]
Emergency Procedures: Accidental Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated (i.e., ensure the fume hood is operational).
Don PPE: Before addressing the spill, don the full mandatory PPE as described in Section 2.
Containment: For a small, solid spill, carefully sweep up the material and place it into the "Halogenated Solid Organic Waste" container.[1] Avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand), then collect the absorbed material into the solid waste container.
Decontaminate: Clean the spill area with a cloth or paper towel dampened with a suitable solvent, and place the cleaning materials into the solid waste container. Follow with a soap and water wash.
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department, following established laboratory and institutional protocols.
By adhering to this comprehensive guide, researchers can ensure that the disposal of 4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole is managed with the same level of precision and care as its application in their valuable work.
References
NextSDS. 4-bromo-1-[(oxan-4-yl)
Who we serve. Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). [Link]
National Center for Biotechnology Information. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem. [Link]
Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-3-methylpyrazole. [Link]
Journal of Emerging Technologies and Innovative Research. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]
Archiv der Pharmazie. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
springerprofessional.de. Sustainable Synthesis of Pyrazole Derivatives Utilizing Recyclable SnO–CeO2 Nanocomposite as Heterogeneous Catalyst. [Link]
ResearchGate. A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. [Link]
U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]
MDPI. Recycling Plastics from WEEE: A Review of the Environmental and Human Health Challenges Associated with Brominated Flame Retardants. [Link]
Environmental Science & Technology. Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. [Link]
Aerosol and Air Quality Research. Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. [Link]